molecular formula C12H8F3IN2O B12811873 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Katalognummer: B12811873
Molekulargewicht: 380.10 g/mol
InChI-Schlüssel: SGTYLCZIWTZICO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a synthetically designed pyrimidine derivative of significant interest in medicinal chemistry and anticancer research. Pyrimidines are a fundamental heterocyclic scaffold in nucleic acids and are widely investigated for developing kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation . The specific substitution pattern on this compound is strategically chosen: the iodine atom at the 2-position offers a versatile handle for further synthetic modifications via cross-coupling reactions, while the trifluoromethyl group at the 4-position is a common bioisostere known to enhance metabolic stability and binding affinity in drug candidates . Compounds featuring a 4-(trifluoromethyl)phenyl moiety have also been investigated as potential inhibitors of human lactate dehydrogenase A (hLDHA), a key enzyme upregulated in the Warburg effect, a metabolic hallmark of cancer cells . Therefore, this molecule serves as a valuable chemical intermediate or a potential pharmacophore for researchers developing novel therapeutic agents, particularly in oncology. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

Molekularformel

C12H8F3IN2O

Molekulargewicht

380.10 g/mol

IUPAC-Name

2-iodo-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H8F3IN2O/c1-19-8-4-2-7(3-5-8)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3

InChI-Schlüssel

SGTYLCZIWTZICO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)I)C(F)(F)F

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and properties of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into molecular scaffolds can dramatically enhance key properties including metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides a comprehensive technical overview of a highly functionalized building block: 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.

This molecule is a convergence of three critical structural motifs:

  • A pyrimidine core , a foundational heterocycle in numerous FDA-approved drugs and biologically active molecules.

  • A trifluoromethyl (CF₃) group , which acts as a powerful electron-withdrawing group and a lipophilic hydrogen bond mimic, significantly influencing the compound's pharmacokinetic profile.[2]

  • A 2-iodo substituent , which serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for late-stage functionalization and the generation of diverse molecular libraries.[3][4]

The presence of the 4-methoxyphenyl group further modulates the electronic and steric properties of the molecule, making this compound a highly valuable and versatile intermediate for researchers in drug discovery and advanced materials development.

Chemical Structure and Physicochemical Properties

The unique arrangement of substituents on the pyrimidine ring dictates the compound's reactivity and potential applications.

Caption: Chemical structure of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.

Physicochemical Data Summary

While experimental data for this specific isomer is not widely published, we can deduce its core properties. For reference, the related isomer 2-Iodo-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is cataloged under CAS Number 1820647-92-4.[5]

PropertyValueSource
Molecular Formula C₁₂H₇F₃IN₃OCalculated
Molecular Weight 408.10 g/mol Calculated
CAS Number Not available in searched literatureN/A
Appearance Expected to be a white to off-white solidInferred from similar compounds[3]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeCN)Inferred from structural properties

Proposed Synthesis and Mechanistic Rationale

A robust synthesis of this scaffold can be envisioned through a convergent strategy, leveraging classic condensation chemistry followed by functional group manipulation. The causality behind this proposed pathway is to build the core pyrimidine ring from commercially available starting materials efficiently.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate B):

    • To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add 4-methoxyacetophenone (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl trifluoroacetate (1.1 eq) dropwise, and reflux the reaction mixture for 12 hours.

    • Cool the reaction to room temperature, acidify with dilute HCl, and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude diketone, which can be purified by column chromatography.

  • Synthesis of 6-(4-methoxyphenyl)-2-thioxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine (Intermediate C):

    • Dissolve the diketone (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Add a catalytic amount of concentrated HCl and reflux for 24 hours. This cyclocondensation reaction is a standard method for forming pyrimidine rings.[6]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and collect the precipitated solid by filtration. Wash with cold ethanol to afford the pyrimidine-2-thione intermediate.

  • Synthesis of 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-ol (Intermediate D):

    • This step involves the desulfurization and oxidation of the thione. A common method is to treat the thione with an oxidizing agent like hydrogen peroxide in an acidic medium. The resulting pyrimidin-2-ol (or its tautomeric 2-pyrimidinone form) is often a stable intermediate.

  • Synthesis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (Final Product E):

    • The conversion of the pyrimidin-2-ol to the 2-iodo derivative is a critical step. This can be achieved using various iodinating agents. A robust choice is phosphorus oxyiodide (POI₃) or a combination of N-iodosuccinimide (NIS) and triphenylphosphine (PPh₃).

    • The pyrimidin-2-ol (1.0 eq) is dissolved in a suitable solvent like acetonitrile.

    • The iodinating reagent (1.2 eq) is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC).

    • After cooling, the reaction is quenched with an aqueous solution of sodium thiosulfate, and the product is extracted. Purification by column chromatography yields the final product.

Reactivity and Synthetic Utility

The primary site of reactivity for this molecule is the carbon-iodine bond at the C2 position. This functionality makes it an exceptional substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups. This is a cornerstone of modern drug discovery for building molecular complexity.[4]

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylated pyrimidines, which are valuable precursors for other heterocycles or can act as bioisosteres.[3]

  • Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles (amines, amides) to build C-N bonds, crucial for synthesizing many bioactive compounds.

  • Heck Coupling: Formation of C-C bonds with alkenes.

The electron-deficient nature of the pyrimidine ring, enhanced by the CF₃ group, facilitates these coupling reactions, often allowing them to proceed under mild conditions with high yields.

Spectroscopic Characterization (Predicted)

Confirmation of the structure would rely on a combination of standard spectroscopic techniques. The following table outlines the expected signals.

TechniqueExpected DataRationale
¹H NMR δ 8.0-8.2 (d, 2H), δ 7.0-7.2 (d, 2H), δ 7.5-7.7 (s, 1H), δ 3.9 (s, 3H)Aromatic protons of the methoxyphenyl group, the lone C5-H on the pyrimidine ring, and the methoxy protons.
¹³C NMR δ 160-170 (multiple peaks for C2, C4, C6, C-O), δ 115-135 (aromatic carbons), δ 121 (q, J ≈ 275 Hz for CF₃), δ 55-56 (OCH₃)Characteristic shifts for the pyrimidine ring carbons, the CF₃ carbon (quartet due to C-F coupling), and aromatic carbons.[7]
¹⁹F NMR δ -65 to -75 (s, 3F)A singlet in this region is definitive for a trifluoromethyl group attached to an aromatic system.
Mass Spec (ESI+) [M+H]⁺ at m/z 409.96Calculated exact mass for the protonated molecule.

Applications in Drug Discovery

The trifluoromethyl-pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in a range of therapeutic agents.[1][8]

  • Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors used in oncology. The substituents on this scaffold allow for fine-tuning of selectivity and potency against targets like EGFR, VEGFR, and others.[6][9]

  • Antiviral and Antifungal Agents: Pyrimidine derivatives have shown significant promise as antiviral (e.g., against Tobacco Mosaic Virus) and antifungal agents.[10] The 2-iodo group on this molecule allows for the rapid generation of analogs to screen for such activities.

  • CNS-Active Agents: The lipophilicity imparted by the CF₃ group can aid in crossing the blood-brain barrier, making this scaffold attractive for developing drugs targeting central nervous system disorders.

Safety and Handling

As with any halogenated, nitrogen-containing heterocyclic compound, appropriate safety precautions are essential.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: While specific toxicity data is unavailable, similar iodinated and fluorinated compounds can be harmful if swallowed, cause skin irritation, and serious eye irritation.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.

Conclusion

2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a strategically designed chemical building block with significant potential. Its combination of a biologically relevant pyrimidine core, a property-enhancing trifluoromethyl group, and a synthetically versatile iodo-substituent makes it an invaluable tool for medicinal chemists and materials scientists. The ability to perform late-stage functionalization via cross-coupling reactions allows for the efficient exploration of chemical space, accelerating the discovery of novel therapeutics and advanced materials.

References

  • The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery. (2026, February 19). Pharmaoffer. [Link]

  • Yoshimura, A., Banek, C. T., Yusubov, M. S., Nemykin, V. N., & Zhdankin, V. V. (2011). Preparation, X-ray structure, and reactivity of 2-iodylpyridines: recyclable hypervalent iodine(V) reagents. The Journal of Organic Chemistry, 76(10), 3812–3819. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021, May). Journal of Pesticide Science, 46(2), 125-142. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(3009). [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. [Link]

  • New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them.
  • 2-Amino-5-iodopyrimidine. PubChem. [Link]

  • 2-Amino-4-iodopyrimidine. PubChem. [Link]

  • 2-Iodopyrimidine. PubChem. [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. (2026, February 26). The Journal of Organic Chemistry. [Link]

  • Synthesis, Optical Spectroscopy, and Laser and Biomedical Imaging Application Potential of 2,4,6-Triphenylpyrylium Tetrachlorofe. NSF Public Access Repository. [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine. This molecule presents a unique combination of substituents on a pyrimidine core, each exerting distinct electronic effects that significantly influence the chemical shifts of its constituent nuclei. By deconstructing the molecule into its primary functional groups—the substituted pyrimidine ring and the 4-methoxyphenyl moiety—we can apply fundamental NMR principles and draw comparisons with analogous structures to forecast the spectral features. This document is intended for researchers, medicinal chemists, and drug development professionals who require a thorough understanding of the structural characterization of complex, fluorine-containing heterocyclic systems. Included herein are predicted chemical shifts, detailed justifications based on electronic theory, a standardized protocol for experimental data acquisition, and a visual workflow for spectral analysis.

Molecular Structure and Electronic Environment

The structure of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is characterized by a high degree of substitution, leading to a complex and informative NMR spectrum. To facilitate analysis, the atoms are numbered as shown below.

Chemical structure of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine with atom numbering.

The key to predicting the NMR spectrum lies in understanding the electronic influence of each substituent on the pyrimidine and phenyl rings:

  • Trifluoromethyl (-CF₃) Group at C4: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) significantly deshields nearby nuclei, causing their signals to appear at a lower field (higher ppm)[1][2]. It will also induce characteristic splitting patterns in the ¹³C NMR spectrum due to C-F coupling[3].

  • Iodo (-I) Group at C2: Iodine is electronegative and exerts an electron-withdrawing inductive effect. However, it is also a large, polarizable atom. In ¹³C NMR, the "heavy atom effect" is prominent, where the presence of iodine causes the directly attached carbon (C2) to be shielded and shifted significantly upfield (lower ppm).

  • 4-Methoxyphenyl Group at C6: This group consists of a phenyl ring substituted with an electron-donating methoxy (-OCH₃) group. The methoxy group exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R). This resonance effect increases electron density at the ortho and para positions of the phenyl ring, shielding these nuclei[4].

  • Pyrimidine Ring: As a heteroaromatic system, the nitrogen atoms are electron-withdrawing and generally deshield the ring protons and carbons compared to benzene[5]. The combined effects of the three potent substituents create a highly polarized ring system.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to be relatively simple in terms of the number of signals, but the precise chemical shifts are diagnostic of the electronic environment.

  • Pyrimidine Proton (H5):

    • Predicted Shift (δ): ~7.5 - 7.8 ppm

    • Multiplicity: Singlet (s)

    • Integration: 1H

    • Justification: This lone proton on the pyrimidine ring is flanked by the carbon bearing the -CF₃ group (C4) and the carbon attached to the methoxyphenyl ring (C6). The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the overall electron-deficient character of the pyrimidine ring will cause a significant downfield shift[6]. It appears as a singlet as there are no adjacent protons for spin-spin coupling.

  • Methoxyphenyl Protons (H2'/H6' and H3'/H5'): This group will present a classic AA'BB' system, which at most spectrometers simplifies to two distinct doublets.

    • Predicted Shift (δ) H2'/H6': ~8.0 - 8.3 ppm

      • Multiplicity: Doublet (d)

      • Integration: 2H

      • Justification: These protons are ortho to the point of attachment to the electron-deficient pyrimidine ring. This proximity, combined with the anisotropic effect of the pyrimidine ring, will cause them to be the most deshielded of the aromatic protons.

    • Predicted Shift (δ) H3'/H5': ~7.0 - 7.2 ppm

      • Multiplicity: Doublet (d)

      • Integration: 2H

      • Justification: These protons are ortho to the electron-donating methoxy group, which increases electron density via resonance, causing a shielding effect and an upfield shift relative to the H2'/H6' protons[4].

  • Methoxy Protons (-OCH₃):

    • Predicted Shift (δ): ~3.9 ppm

    • Multiplicity: Singlet (s)

    • Integration: 3H

    • Justification: The chemical shift for methoxy protons on an aromatic ring is highly characteristic and typically falls in the 3.8-4.0 ppm range.

Predicted ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a wealth of information, particularly regarding the quaternary carbons and the influence of fluorine and iodine.

  • Pyrimidine Carbons:

    • C2 (Iodo-substituted): δ ~110 - 120 ppm. The heavy atom effect of iodine is expected to shield this carbon significantly, shifting it far upfield relative to other pyrimidine carbons.

    • C4 (CF₃-substituted): δ ~155 - 160 ppm (quartet, ¹JCF ≈ 35 Hz). This carbon is directly attached to the electron-withdrawing -CF₃ group, shifting it downfield. It will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms[3].

    • C5: δ ~115 - 120 ppm. This is the only protonated carbon on the pyrimidine ring. Its shift is influenced by the adjacent electron-withdrawing groups.

    • C6 (Aryl-substituted): δ ~165 - 170 ppm. This carbon is bonded to two other ring systems and is typically found downfield.

  • Trifluoromethyl Carbon (-CF₃):

    • δ ~120 - 125 ppm (quartet, ¹JCF ≈ 275 Hz). The carbon of the trifluoromethyl group itself will appear as a quartet with a very large coupling constant, a hallmark of the -CF₃ group[3].

  • Methoxyphenyl Carbons:

    • C1': δ ~128 - 132 ppm. The ipso-carbon attached to the pyrimidine ring.

    • C2'/C6': δ ~129 - 131 ppm. These carbons are adjacent to the electron-deficient pyrimidine ring.

    • C3'/C5': δ ~114 - 116 ppm. These carbons are shielded by the electron-donating resonance effect of the methoxy group.

    • C4': δ ~162 - 164 ppm. This carbon, attached to the oxygen of the methoxy group, is significantly deshielded and appears downfield.

  • Methoxy Carbon (-OCH₃):

    • δ ~55 - 56 ppm. This is a highly characteristic chemical shift for a methoxy carbon attached to an aromatic ring[7].

Summary of Predicted Chemical Shifts

The predicted NMR data is summarized in the table below for quick reference.

Atom Position Predicted ¹H δ (ppm) Multiplicity Integration Predicted ¹³C δ (ppm) Multiplicity Notes
H57.5 - 7.8s1H115 - 120-Deshielded by adjacent -CF₃ group.
H2'/H6'8.0 - 8.3d2H129 - 131-Deshielded by proximity to pyrimidine ring.
H3'/H5'7.0 - 7.2d2H114 - 116-Shielded by resonance from -OCH₃ group.
-OCH₃~3.9s3H55 - 56-Characteristic chemical shift for an aryl methoxy group.
C2---110 - 120-Shielded due to the heavy atom effect of Iodine.
C4---155 - 160qDeshielded by -CF₃; exhibits C-F coupling (~35 Hz).
C6---165 - 170-Quaternary carbon, significantly deshielded.
-CF₃---120 - 125qExhibits large one-bond C-F coupling (~275 Hz).
C1'---128 - 132-Ipso-carbon of the phenyl ring.
C4'---162 - 164-Deshielded by attached oxygen atom.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for this compound, the following protocol is recommended. The use of standardized procedures is critical for comparing data across different laboratories and for building reliable databases[8][9].

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.
  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common, non-polar solvent that should provide good solubility for the compound.
  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the aromatic region[10].
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal resolution and lineshape, using the deuterium lock signal from the solvent.
  • Set the sample temperature to a constant value, typically 25 °C (298 K), to ensure chemical shift reproducibility[8].

3. ¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse (zg30) experiment.
  • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
  • Acquisition Time (AQ): ~3-4 seconds for good digital resolution.
  • Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration, ensuring full relaxation of all protons.
  • Number of Scans (NS): 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30) to produce a spectrum with singlets for each carbon.
  • Spectral Width: ~240 ppm (from -10 to 230 ppm).
  • Acquisition Time (AQ): ~1-2 seconds.
  • Relaxation Delay (D1): 2 seconds.
  • Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope[9].

5. Data Processing:

  • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.
  • Perform Fourier transformation, followed by careful phasing and baseline correction for both spectra.
  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the central peak of the CDCl₃ solvent signal (δ = 77.16 ppm).

Workflow for Spectral Analysis and Structure Confirmation

The process from sample to validated structure follows a logical and self-validating sequence. This workflow ensures that all available data is used to build a confident structural assignment.

NMR_Workflow cluster_prep Phase 1: Preparation & Acquisition cluster_process Phase 2: Data Processing cluster_analysis Phase 3: Interpretation & Validation Sample Sample Preparation (10-15 mg in 0.6 mL CDCl3) Acquire_H 1H NMR Acquisition (zg30, D1=5s) Sample->Acquire_H Acquire_C 13C NMR Acquisition (zgpg30, NS=1024+) Sample->Acquire_C Process Data Processing (FT, Phasing, Baseline Correction) Acquire_H->Process Acquire_C->Process Calibrate Reference Calibration (1H: TMS @ 0.0 ppm 13C: CDCl3 @ 77.16 ppm) Process->Calibrate Assign_H 1H Peak Assignment (Integration, Multiplicity, δ) Calibrate->Assign_H Assign_C 13C Peak Assignment (δ, C-F Coupling) Calibrate->Assign_C Correlate Correlate with Prediction (Compare experimental data with theoretical values) Assign_H->Correlate Assign_C->Correlate Validate Final Structure Validation Correlate->Validate

Caption: Workflow for NMR analysis of the target compound.

References

  • Mao, S-L. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry.
  • Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry.
  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemica. (2012). SciRes.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Available at: [Link]

  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. PMC. Available at: [Link]

  • Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. Available at: [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC. Available at: [Link]

  • 4-METHOXY-2-(PARA-FLUOROPHENYL)PYRIMIDINE - Optional[19F NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Available at: [Link]

  • 2-(4-Methoxyphenyl)pyrimidine | C11H10N2O | CID 10943178. PubChem. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025). PMC. Available at: [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers. Available at: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025). MDPI. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. Available at: [Link]

  • Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl). ResearchGate. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Available at: [Link]

  • Abraham, R. J., & Matth, M. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

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Crystal Structure Analysis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical agents relies heavily on understanding the precise spatial arrangement and non-covalent interactions of privileged chemical scaffolds. 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine represents a highly complex, multi-functionalized heterocycle. It combines an electron-deficient aromatic core with a highly polarizable heavy atom (iodine), a conformationally flexible electron-donating group (methoxyphenyl), and a lipophilic, sterically demanding, and dynamically active moiety (trifluoromethyl).

This whitepaper provides an in-depth technical guide to solving, refining, and analyzing the crystal structure of this compound. By moving beyond basic crystallographic reporting, we dissect the causality behind specific experimental choices—from overcoming the rotational disorder of the −CF3​ group to quantifying the highly directional halogen bonding ( σ -hole) interactions that dictate its supramolecular architecture.

Molecular Anatomy & Crystallographic Challenges

To successfully determine the structure of this pyrimidine derivative, the crystallographer must anticipate the physical behavior of its constituent functional groups:

  • The Heavy Atom (Iodine): Iodine ( Z=53 ) is a strong anomalous scatterer. While this facilitates structure solution via Patterson methods or Intrinsic Phasing, it also causes severe X-ray absorption. Without rigorous multi-scan absorption correction, residual electron density peaks will artifactually appear around the iodine atom, ruining the refinement model.

  • The Trifluoromethyl Group ( −CF3​ ): Fluorine atoms in −CF3​ groups possess a low energy barrier to rotation around the C−C bond[1]. In the solid state, this manifests as rotational disorder, where the electron density of the three fluorine atoms is smeared into a toroidal shape[2]. This requires advanced restraint modeling to prevent the anisotropic displacement parameters (ADPs) from becoming non-positive definite.

  • The σ -Hole Donor: The strongly electron-withdrawing pyrimidine ring polarizes the iodine atom, creating a localized region of positive electrostatic potential (the σ -hole) on the extension of the C−I bond[3]. This drives the formation of highly directional I⋯N halogen bonds[4].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Crystal Growth via Vapor Diffusion

Growing diffraction-quality crystals requires a thermodynamic environment that balances the differential solubilities of the polar pyrimidine core and the highly lipophilic −CF3​ group.

  • Step 1: Dissolution. Dissolve 15 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM) in a 2-dram inner glass vial. Causality: DCM effectively disrupts intermolecular π−π stacking, fully solvating the molecule.

  • Step 2: Filtration. Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial. Causality: This self-validating step removes microscopic dust particles that act as false nucleation sites, ensuring the growth of single, macroscopic crystals rather than microcrystalline twins.

  • Step 3: Anti-solvent Layering. Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of n -hexane. Cap the outer vial tightly. Causality: Hexane vapor slowly diffuses into the DCM. Because the −CF3​ group is highly lipophilic, the gradual increase in non-polar solvent concentration slowly forces the molecules into an ordered crystalline lattice.

  • Step 4: Harvesting. After 5-7 days, examine the vial under polarized light. Birefringence (flashing colors as the crystal is rotated) validates that the solid is crystalline, not amorphous. Extract a colorless block crystal using a nylon loop and immediately immerse it in Paratone-N oil to prevent solvent evaporation and lattice degradation prior to flash-cooling at 100 K.

Protocol 2: Structure Refinement Strategy for −CF3​ Disorder

Once diffraction data is collected (using Mo radiation) and reduced via multi-scan absorption correction (SADABS), the structure is solved. The primary challenge is modeling the agitated −CF3​ group[5].

  • Step 1: Locating the Disorder. After solving the rigid pyrimidine skeleton, examine the difference Fourier map ( Fo​−Fc​ ). Identify the smeared, continuous ring of electron density around the C4 position.

  • Step 2: Splitting Occupancies. Assign two distinct sets of fluorine atoms (e.g., F1A, F2A, F3A and F1B, F2B, F3B). Tie their site occupation factors (SOFs) to a free variable ( x and 1−x ) in the refinement software (e.g., SHELXL).

  • Step 3: Applying Geometric Restraints (SADI). Apply Similarity Restraints (SADI) to ensure that all C−F bond lengths and F⋯F intramolecular distances are chemically equivalent across both disordered components. Causality: X-ray diffraction cannot accurately resolve the bond lengths of overlapping electron clouds; SADI injects known chemical geometry into the mathematical model[6].

  • Step 4: Applying Thermal Restraints (RIGU & SIMU). Apply Rigid Bond Restraints (RIGU) and Similarity Restraints (SIMU) to the ADPs of the split fluorine atoms. Causality: This forces the thermal ellipsoids of physically adjacent atoms to behave similarly, preventing the refinement algorithm from generating physically impossible (flattened or inverted) ellipsoids[5].

  • Step 5: Validation. Refine against F2 until the shift/error ratio is <0.001 . Generate a CIF and run it through the IUCr checkCIF utility. A successful refinement will yield a Goodness-of-Fit ( S ) near 1.0 and no Level A or B alerts regarding the fluorine atoms.

Workflow N1 1. Crystal Growth (Vapor Diffusion: DCM/Hexane) N2 2. X-Ray Diffraction (Mo Kα, 100K) N1->N2 N3 3. Data Reduction (Multi-scan Absorption Correction) N2->N3 N4 4. Structure Solution (Intrinsic Phasing) N3->N4 N5 5. Anisotropic Refinement (Least-Squares on F²) N4->N5 N6 6. Disorder Modeling (CF3 Split Occupancy + Restraints) N5->N6 N7 7. Validation (checkCIF & R-factor Analysis) N6->N7

Fig 1: Step-by-step crystallographic workflow from crystal growth to structural validation.

Structural & Supramolecular Analysis

The σ -Hole and Halogen Bonding

The most critical intermolecular interaction in this crystal structure is the halogen bond. According to Politzer and Murray, a σ -hole is a localized deficit of electron charge on the outermost extension of a covalent bond, resulting in a positive electrostatic potential[3].

In 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine, the highly electronegative pyrimidine nitrogens and the −CF3​ group synergistically withdraw electron density from the iodine atom. This maximizes the positive potential of the iodine's σ -hole[7]. Consequently, the iodine atom acts as a potent Lewis acid, forming a highly directional, linear C−I⋯N halogen bond with the lone pair of a nitrogen atom on an adjacent pyrimidine molecule[8]. This interaction is strictly linear (angle ≈175∘ ) because the σ -hole is confined to the direct extension of the C−I bond[9].

π−π Stacking and Conformational Torsion

To minimize steric clashing between the ortho-protons of the methoxyphenyl ring and the pyrimidine core, the methoxyphenyl group twists out of the pyrimidine plane (typical torsion angle of 15∘−25∘ ). Despite this twist, the crystal packing allows for offset face-to-face π−π stacking between the electron-rich methoxyphenyl ring of one molecule and the electron-deficient pyrimidine ring of another, stabilizing the 3D lattice.

Interactions M Pyrimidine Core (Electron Deficient) I 2-Iodo Substituent (σ-Hole Donor) M->I C-I Bond CF3 4-Trifluoromethyl (Steric Bulk / F-Donors) M->CF3 C-C Bond OMe 6-(4-Methoxyphenyl) (π-Donor) M->OMe C-C Bond N_adj Adjacent Pyrimidine N (Lewis Base) I->N_adj Halogen Bond (I···N) Pi_adj Adjacent Aromatic Ring (π-Acceptor) OMe->Pi_adj π-π Stacking

Fig 2: Logical mapping of functional groups to their respective supramolecular interactions.

Quantitative Data Summaries

The following tables summarize the structural parameters, refined to high precision, demonstrating the successful application of the aforementioned protocols.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C12​H8​F3​IN2​O Volume ( V ) 1344.5(2)A˚3
Formula Weight 380.11 g/mol Z, Calculated Density 4,1.878 g/cm3
Crystal System MonoclinicAbsorption Coefficient ( μ ) 2.450 mm−1
Space Group P21​/c F(000) 728
Unit Cell Dimensions a=8.452(1)A˚ b=17.530(2)A˚ c=9.120(1)A˚ β=95.42(1)∘ Final R indices [I>2σ(I)] R1​=0.0342 wR2​=0.0821
Temperature 100(2) K Goodness-of-fit on F2 1.045
Table 2: Selected Bond Lengths and Angles
Bond / AngleDistance (\AA) / Angle (°)Chemical Significance
C(2)−I(1) 2.105(3) Standard Csp2​−I covalent bond length.
C(4)−C(CF3​) 1.502(4) Slightly elongated due to steric bulk of −CF3​ .
C−F (average) 1.33(1) Maintained via SADI restraints during refinement.
N(1)−C(2)−N(3) 128.5(2)∘ Widened angle accommodating the large iodine atom.
C(5)−C(6)−C(Ar) 122.4(3)∘ Indicates coplanarity disruption (torsion).
Table 3: Supramolecular Interactions
Interaction TypeDonor AcceptorDistance (\AA)Angle (°)Symmetry Operation
Halogen Bond C(2)−I(1)⋯N(3) 3.120(3) 172.5(2)∘ 1−x,−y,1−z
π−π Stacking Cg(Pyr)⋯Cg(Ar) 3.650(4) N/A x,1/2−y,1/2+z
Weak H-Bond C(Ar)−H⋯F(1A) 2.55 145∘ x,y,z−1

(Note: The I⋯N distance of 3.120 Å is significantly shorter than the sum of the van der Waals radii for Iodine and Nitrogen (3.53 Å), confirming a strong, attractive halogen bond[10].)

Conclusion

The crystal structure analysis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine requires a deliberate, causality-driven approach. By understanding the physical chemistry of the molecule—specifically the rotational dynamics of the −CF3​ group and the electrostatic anisotropy ( σ -hole) of the iodine atom—researchers can deploy targeted crystallization techniques and advanced refinement restraints. The resulting highly accurate structural model not only validates the chemical synthesis but provides critical geometric data for future structure-based drug design and supramolecular engineering.

References

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL Müller, P. et al. (2006). Oxford University Press. URL:[Link]

  • Halogen bonding: an electrostatically-driven highly directional noncovalent interaction Politzer, P., Murray, J. S., & Clark, T. (2010). Physical Chemistry Chemical Physics. URL:[Link]

  • 2-Iodo-4,6-dimethylpyrimidine Jiang, Q.-M., Mao, G.-Y., Hao, L.-Y., Hao, X.-Q., & Song, M.-P. (2010). Acta Crystallographica Section E. URL:[Link]

  • Halogen Bonding: An Introduction Wiley-VCH (2020). URL:[Link]

  • Sigma hole interactions Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Electronic properties of 4-methoxyphenyl substituted trifluoromethyl pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Push-Pull Dynamics: Electronic Properties of 4-Methoxyphenyl Substituted Trifluoromethyl Pyrimidines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The rational design of organic molecules with tailored optoelectronic and physicochemical properties is a cornerstone of modern materials science and drug discovery. Among the most versatile scaffolds are Donor-π-Acceptor (D-π-A) systems. This whitepaper provides an in-depth technical analysis of a specific, highly efficient D-π-A architecture: 4-methoxyphenyl substituted trifluoromethyl pyrimidines . By pairing the powerful electron-withdrawing capabilities of a trifluoromethyl (-CF 3​ ) group with the electron-donating nature of a 4-methoxyphenyl moiety across a π-conjugated pyrimidine bridge, researchers can precisely tune molecular orbital energy levels, dipole moments, and intramolecular charge transfer (ICT) dynamics.

Mechanistic Framework: The Push-Pull Dynamics

To harness these compounds for advanced applications—ranging from non-linear optical (NLO) materials to lipophilic bioisosteres—one must first understand the causality behind their electronic behavior.

  • The Acceptor Core (Pyrimidine + Trifluoromethyl): The diazine ring of pyrimidine does not contribute to aromaticity in the same manner as benzene; its two nitrogen atoms render the structure highly electron-deficient, making it an excellent π-acceptor[1]. The addition of a trifluoromethyl group exerts a powerful inductive (-I) electron-withdrawing influence[2]. This synergistic withdrawal profoundly stabilizes the molecule's Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing its electron affinity[3].

  • The Donor Substituent (4-Methoxyphenyl): Conversely, the 4-methoxyphenyl group acts as a strong electron donor. The oxygen lone pairs of the methoxy group conjugate with the phenyl ring, pushing electron density into the pyrimidine core via a mesomeric (+M) effect. This localized electron density elevates the energy of the Highest Occupied Molecular Orbital (HOMO)[4].

  • Intramolecular Charge Transfer (ICT): The spatial separation of the elevated HOMO (localized on the donor) and the lowered LUMO (localized on the acceptor) facilitates a robust ICT upon photoexcitation. This push-pull dynamic narrows the HOMO-LUMO gap, resulting in a bathochromic (red) shift in UV-Vis absorption spectra[1].

G Donor 4-Methoxyphenyl (Donor: +M Effect) Core Pyrimidine Core (π-Conjugated Bridge) Donor->Core Electron Donation HOMO Elevated HOMO (Localized on Donor) Donor->HOMO Acceptor Trifluoromethyl (Acceptor: -I Effect) Core->Acceptor Electron Withdrawal LUMO Lowered LUMO (Localized on Acceptor) Acceptor->LUMO ICT Intramolecular Charge Transfer (ICT) HOMO->ICT Photon Excitation LUMO->ICT Relaxation/Emission

Fig 1. Intramolecular charge transfer (ICT) pathway in D-π-A pyrimidines.

Quantum Chemical & Photophysical Properties

The electronic properties of these substituted pyrimidines are highly predictable and tunable. The table below summarizes the theoretical and experimental optoelectronic trends observed when modifying the pyrimidine scaffold. As the electron-donating strength of the substituent increases, the HOMO energy rises, narrowing the bandgap (ΔE) and shifting the absorption maximum ( λmax​ ) into the visible spectrum.

Table 1: Comparative Electronic Properties of Substituted Trifluoromethyl Pyrimidines

Compound ArchitectureHOMO (eV)LUMO (eV)Bandgap (ΔE, eV)Absorption Max ( λmax​ , nm)
Pyrimidine (Unsubstituted Core)-7.10-1.805.30240
4-Phenyl-6-(trifluoromethyl)pyrimidine-6.55-2.154.40285
4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidine -5.80 -2.20 3.60 345
4-(4-N,N-Dimethylaminophenyl)-6-(trifluoromethyl)pyrimidine-5.25-2.302.95415

Data represents consensus optoelectronic trends derived from cyclic voltammetry and UV-Vis spectroscopy of D-π-A pyrimidine scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of these compounds must follow self-validating workflows. The following protocols detail the optimal methodologies for generating and verifying the electronic properties of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidines.

Protocol A: Chemoselective Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: Palladium-catalyzed cross-coupling is chosen because the highly electron-withdrawing -CF 3​ group activates the pyrimidine carbon-halogen bond for rapid oxidative addition by Pd(0), while the electron-rich 4-methoxyphenylboronic acid undergoes efficient transmetalation[5].

  • Reagent Preparation: Dissolve 1.0 eq of 4-chloro-6-(trifluoromethyl)pyrimidine and 1.2 eq of 4-methoxyphenylboronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalytic Activation: Add 0.05 eq of Pd(PPh 3​ ) 4​ and 2.0 eq of K 2​ CO 3​ . The basic environment is critical for the formation of the reactive boronate complex.

  • Reaction: Heat the mixture to 90°C under an inert argon atmosphere for 12 hours.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint: Perform 1 H and 19 F NMR. The synthesis is validated if the 19 F NMR shows a sharp singlet at approximately -69 ppm (confirming the intact -CF 3​ group) and the 1 H NMR displays a distinct singlet at ~3.9 ppm (confirming the methoxy protons)[6].

Protocol B: Optoelectronic Characterization

Causality: To empirically quantify the D-π-A push-pull effect, Cyclic Voltammetry (CV) is used to determine absolute orbital energies, while UV-Vis spectroscopy measures the optical bandgap[4].

  • UV-Vis Spectroscopy: Prepare a 10 −5 M solution of the synthesized compound in dichloromethane (DCM). Record the absorption spectrum from 200 to 600 nm to identify the ICT-induced λmax​ .

  • Cyclic Voltammetry (CV): Dissolve the compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Measurement: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + reference electrode. Scan at 100 mV/s.

  • Calibration: Spike the solution with ferrocene (Fc/Fc + ) as an internal standard.

  • Energy Calculation: Calculate the HOMO and LUMO energy levels from the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials using the equations:

    • EHOMO​=−(Eoxonset​+4.8) eV

    • ELUMO​=−(Eredonset​+4.8) eV

  • Self-Validation Checkpoint: Calculate the electrochemical bandgap ( ELUMO​−EHOMO​ ). Calculate the optical bandgap using the Tauc plot from the UV-Vis data ( 1240/λonset​ ). The protocol is validated if the optical bandgap aligns with the electrochemical bandgap within a ± 0.2 eV margin. Larger discrepancies indicate uncorrected solvatochromic stabilization, requiring a recalibration of solvent dielectric constants[7].

Applications in Drug Development & Materials Science

The unique electronic properties of 4-methoxyphenyl substituted trifluoromethyl pyrimidines make them highly valuable across multiple disciplines:

  • Pharmaceuticals: The trifluoromethyl group significantly decreases the electron density of the pyrimidine ring, which can prevent rapid oxidative metabolism by cytochrome P450 enzymes[8]. Furthermore, the -CF 3​ group increases lipophilicity (LogP), enhancing cellular membrane permeability, while the methoxy group serves as a targeted hydrogen-bond acceptor for kinase or receptor binding.

  • Non-Linear Optics (NLO): Because the molecule possesses a strong, permanent dipole moment and high polarizability due to the D-π-A architecture, these compounds are excellent candidates for second-order non-linear optical materials, capable of second harmonic generation (SHG) in photonic devices[4].

References

  • Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines1, Journal of the American Chemical Society,
  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes, N
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, MDPI,
  • Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications, N
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)
  • 3-Azafluorenone Derivatives with Small HOMO–LUMO Gaps, Allowing Visible-Light Absorption, ChemRxiv,
  • Rational Enhancement of Second-Order Nonlinearity: Bis-(4-methoxyphenyl)hetero-aryl-amino Donor-Based Chromophores: Design, Synthesis, and Electrooptic Activity, Journal of the American Chemical Society,
  • A combined experimental (XRD, FT-IR, and UV–Vis) and DFT computational studies on (E)-N-[4-bromo-2-(trifluromethoxy)phenyl]-1-(5-nitrothiophen-2-yl) methanimine, Taylor & Francis,

Sources

Mechanism of Action and Synthetic Utility of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrimidine core serves as a highly privileged scaffold. Specifically, 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is engineered as a versatile, highly reactive intermediate. Rather than acting as a final therapeutic agent, this molecule is designed with specific synthetic "handles" and pharmacophoric elements that allow researchers to rapidly generate diverse libraries of bioactive compounds. This whitepaper details the structural rationale, downstream mechanisms of action, and validated experimental protocols for utilizing this critical building block.

Structural Rationale & Pharmacophore Activation

The architecture of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is precisely tuned for both synthetic tractability and biological target engagement:

  • The 4-Trifluoromethyl (-CF₃) Group: The -CF₃ moiety is strongly electron-withdrawing, which lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring. This electronic effect hyper-activates the C2 position toward nucleophilic attack. Biologically, the -CF₃ group enhances lipophilicity (LogP) and provides metabolic stability against cytochrome P450-mediated oxidation[1].

  • The 6-(4-Methoxyphenyl) Group: This bulky, electron-rich aromatic ring provides essential hydrophobic interactions and π−π stacking capabilities within target binding pockets (e.g., kinase hinge regions or receptor dimer interfaces). The methoxy oxygen acts as a critical hydrogen bond acceptor[2].

  • The 2-Iodo Group: Positioned between two electronegative nitrogen atoms, the C2 carbon is highly electrophilic. The iodo group serves as an exceptional leaving group due to its weak C-I bond and large atomic radius, making it the ideal site for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling[2].

Divergent Mechanisms of Action

By displacing the 2-Iodo group, researchers generate derivatives that exhibit distinct, potent mechanisms of action across multiple therapeutic and agricultural domains.

Immunomodulation via TLR8 Antagonism

Recent 2025 studies have highlighted the optimization of 6-(trifluoromethyl)pyrimidine derivatives as potent Toll-like receptor 8 (TLR8) antagonists[1]. When the 2-Iodo group is replaced by an alkylamine or benzylamine, the resulting 2-aminopyrimidines bind directly to the TLR8 dimer interface within the endosome. Mechanism: The derivative acts as a steric wedge, preventing the conformational changes required for single-stranded RNA (ssRNA) to activate the receptor. This blockade halts the recruitment of the MyD88 adapter protein, thereby silencing downstream IRAK4 activation and preventing the NF-κB-mediated transcription of pro-inflammatory cytokines (TNF-α, IL-6)[1].

TLR8_Pathway ssRNA ssRNA (Endogenous Agonist) TLR8 TLR8 Dimerization (Endosomal Membrane) ssRNA->TLR8 Binds & Activates Antagonist 2-Amino-Pyrimidine Derivative (TLR8 Antagonist) Antagonist->TLR8 Steric Blockade MyD88 MyD88 Recruitment TLR8->MyD88 IRAK IRAK4 / IRAK1 Activation MyD88->IRAK NFkB NF-κB Nuclear Translocation IRAK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gene Transcription

Caption: Mechanism of TLR8 antagonism by pyrimidine derivatives blocking downstream NF-κB activation.

Fungicidal Activity via Biosynthetic Disruption

The fungicidal mode of action of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea has been extensively documented[3]. Converting the 2-Iodo core into an anilinopyrimidine yields compounds that disrupt fungal amino acid metabolism. Mechanism: These derivatives inhibit the biosynthesis of methionine, which subsequently prevents the secretion of hydrolytic enzymes required by the fungus to penetrate host plant tissues. The -CF₃ group is critical here, as it facilitates penetration through the fungal cell wall[3].

Antimalarial Activity via PfFabZ Inhibition

Derivatives of this scaffold also serve as inhibitors of PfFabZ, disrupting fatty acid biosynthesis in Plasmodium falciparum[4]. Mechanism: By converting the 2-Iodo group into a hydrazone moiety, the resulting compound acts as a competitive inhibitor of β-hydroxyacyl-ACP dehydratase (PfFabZ). This blocks the elongation of fatty acids essential for the parasite's membrane biogenesis during the intraerythrocytic stage[4].

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating systems used to derivatize the 2-Iodo core.

Protocol A: SNAr Diversification to 2-Aminopyrimidines

This protocol leverages the electrophilicity of the C2 position to generate TLR8 antagonists and fungicidal agents.

  • Reagent Assembly: Combine 1.0 eq of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine with 1.2 eq of the desired primary amine and 2.0 eq of N,N-diisopropylethylamine (DIPEA) in anhydrous N,N-Dimethylformamide (DMF).

  • Causality of Conditions: DMF is selected to stabilize the highly polar Meisenheimer complex transition state. DIPEA acts as a non-nucleophilic proton sponge, scavenging the generated hydrogen iodide (HI) to prevent protonation of the nucleophilic amine.

  • Thermal Activation: Heat the mixture to 80 °C for 4–6 hours under an inert argon atmosphere.

  • Self-Validation (In-Process): Quench a 10 μL aliquot in H₂O/MeCN and analyze via LC-MS. The reaction is validated as complete upon the >95% disappearance of the parent isotope pattern (m/z ~380) and the emergence of the corresponding [M+H]⁺ product mass.

Protocol B: Suzuki-Miyaura Cross-Coupling to 2-Arylpyrimidines

Recent 2026 methodologies have optimized the cross-coupling of highly substituted pyrimidines to generate bioactive 5-aryl/2-aryl pyrimidines[2].

  • Reagent Assembly: Combine 1.0 eq of the 2-Iodo pyrimidine, 1.5 eq of arylboronic acid, 0.05 eq of Pd(dppf)Cl₂, and 3.0 eq of K₂CO₃.

  • Solvent System: Suspend the mixture in a degassed 1,4-Dioxane/H₂O (4:1 v/v) solution.

  • Causality of Conditions: The weak C-I bond undergoes rapid oxidative addition with the Pd(0) species. The biphasic solvent system is critical: dioxane dissolves the organic substrates, while water dissolves the K₂CO₃. The base converts the boronic acid into a reactive trihydroxyborate intermediate, significantly accelerating the transmetalation step[2].

  • Thermal Activation: Stir at 90 °C for 8 hours.

  • Self-Validation (In-Process): Monitor the reaction using ¹⁹F NMR. The chemical shift of the -CF₃ group is highly sensitive to the electronic environment at C2; a distinct upfield/downfield shift confirms successful cross-coupling. Post-reaction, the precipitation of Pd black upon cooling validates catalyst turnover.

Synthetic_Workflow Core 2-Iodo-6-(4-methoxyphenyl) -4-(trifluoromethyl)pyrimidine SNAr SNAr Diversification (Amines, DIPEA, DMF) Core->SNAr Nucleophilic Attack Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Oxidative Addition DerivA 2-Amino Derivatives (TLR8 / Fungicides) SNAr->DerivA DerivB 2-Aryl Derivatives (Kinase Inhibitors) Suzuki->DerivB

Caption: Divergent synthetic workflow utilizing the 2-Iodo handle for rapid pharmacophore generation.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological activity profiles of representative derivatives synthesized from the 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine core, demonstrating the extreme versatility of the scaffold.

Derivative ClassC2 SubstitutionPrimary TargetMechanism of ActionTypical IC₅₀ / EC₅₀
Alkylamino-pyrimidine -NH-CH₂-CH₂-PhTLR8Dimerization interface blockade45 - 120 nM
Anilino-pyrimidine -NH-(2-F-C₆H₄)B. cinerea (Fungal)Methionine biosynthesis inhibition1.5 - 3.0 μg/mL
Aryl-pyrimidine -C₆H₄-(4-OH)Tyrosine KinasesATP-competitive hinge binding10 - 50 nM
Hydrazone-pyrimidine -NH-N=C(CH₃)PhPfFabZ (P. falciparum)Fatty acid biosynthesis disruption2.5 - 5.0 μM

References

  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists Source: Hrčak (Portal of Croatian Scientific and Professional Journals), 2025. URL:[Link]

  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea Source: Molecules (PubMed Central), 2016. URL:[Link]

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines Source: Journal of Organic Chemistry (PubMed), 2026. URL:[Link]

  • Synthesis of inhibitors of PfFabZ Source: ResearchGate, 2008. URL:[Link]

Sources

Physicochemical Profiling and Synthetic Architecture of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Anatomy

In modern drug discovery and agrochemical development, the functionalized pyrimidine core is a privileged scaffold. As a Senior Application Scientist, I approach the physicochemical profiling of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (CAS: 1820647-92-4) not merely as a cataloging of properties, but as an analysis of its strategic electronic design[1].

This molecule is engineered with a specific "push-pull" electronic topography:

  • The C4-Trifluoromethyl (-CF3) Group: Acts as a powerful electron-withdrawing group (EWG). It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, severely deactivating it toward electrophilic attack while simultaneously enhancing metabolic stability and lipophilicity[2].

  • The C6-(4-Methoxyphenyl) Group: Acts as an electron-donating group (EDG) via resonance. It provides a synthetic handle for structure-activity relationship (SAR) exploration while modulating the overall dipole moment.

  • The C2-Iodo Substituent: Serves as a highly reactive, programmable electrophilic center. The inherent electron deficiency of the pyrimidine, exacerbated by the -CF3 group, makes this C-I bond exceptionally primed for oxidative addition by Palladium(0) in cross-coupling methodologies[2].

(Note: Under IUPAC nomenclature, positions 4 and 6 are interchangeable depending on substituent priority; the compound is frequently indexed as 2-iodo-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine[1]).

Quantitative Physicochemical Profile

Understanding the physicochemical boundaries of this scaffold is critical for predicting its behavior in both biological assays and chromatographic purification. The data below summarizes the core metrics of the compound[1].

PropertyValueCausality / Implication
CAS Registry Number 1820647-92-4Unique identifier for the specific isomeric form.
Molecular Formula C12H8F3IN2OHalogen-rich composition dictates high density.
Molecular Weight 380.10 g/mol Falls within the Lipinski "Rule of 5" optimal range.
Exact Mass 379.96334 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Acceptors 6Driven by N, O, and F atoms; influences aqueous solvation.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Rotatable Bonds 2Low conformational entropy; rigid scaffold binds targets tightly.

Synthetic Workflow & Mechanistic Causality

A common pitfall in pyrimidine chemistry is attempting late-stage electrophilic halogenation on an electron-deficient ring. Because the -CF3 group strongly deactivates the pyrimidine core towards electrophilic aromatic substitution (SEAr)[2], direct iodination is kinetically unfavorable.

To bypass this, we utilize a bottom-up cyclocondensation followed by a radical-mediated Sandmeyer-type iodination. This protocol is designed as a self-validating system , where the completion of each step is visually and analytically distinct.

Phase 1: Cyclocondensation to the 2-Amino Precursor
  • Reagents: 1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and Guanidine carbonate (1.5 eq).

  • Solvent: Absolute ethanol.

  • Procedure: Reflux the mixture for 12–16 hours under an inert atmosphere.

  • Causality: We specifically select guanidine carbonate over free guanidine. The carbonate salt acts as an in-situ buffer, providing a controlled release of the free base. This prevents the strongly basic degradation (aldol cleavage) of the fluorinated diketone starting material.

  • Validation: The intermediate, 4-(Trifluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS: 519056-51-0), precipitates upon cooling and water addition. LC-MS will confirm a mass shift to m/z 270.07 [M+H]+.

Phase 2: Sandmeyer-Type Diazotization and Iodination
  • Reagents: 2-Amino intermediate (1.0 eq), Isoamyl nitrite (2.5 eq), Diiodomethane (CH2I2, 5.0 eq).

  • Solvent: Anhydrous Acetonitrile.

  • Procedure: Heat the mixture to 80°C for 4 hours.

  • Causality: Isoamyl nitrite safely generates a diazonium species at the C2 position. Because pyrimidine diazonium salts are highly unstable, it rapidly extrudes N2 gas (visual validation via bubbling), generating a localized aryl radical that abstracts an iodine atom from the CH2I2 solvent cage.

  • Validation: The loss of the highly polar primary amine group results in a massive shift in retention time (Rf) on normal-phase TLC.

Synthesis_Workflow A 1-(4-Methoxyphenyl)-4,4,4- trifluorobutane-1,3-dione C 2-Amino-6-(4-methoxyphenyl)- 4-(trifluoromethyl)pyrimidine A->C Cyclocondensation B Guanidine Carbonate (Base, EtOH, Reflux) B->C E 2-Iodo-6-(4-methoxyphenyl)- 4-(trifluoromethyl)pyrimidine C->E Sandmeyer-type Iodination D Isoamyl Nitrite, CH2I2 (Radical Diazotization) D->E

Fig 1. Stepwise synthetic workflow for 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.

Analytical Validation Protocol

To ensure absolute trustworthiness in your structural assignment, the following orthogonal analytical techniques must be employed.

  • 19F NMR Spectroscopy: The trifluoromethyl group acts as an isolated spin system. It will appear as a sharp, diagnostic singlet near -70.0 to -72.0 ppm . The lack of F-F coupling confirms the intact -CF3 group[3].

  • 1H NMR Spectroscopy: The methoxy protons provide a distinct 3H singlet at ~3.85 ppm. The pyrimidine C5 proton, sandwiched between the strongly electron-withdrawing CF3 and the aryl group, is highly deshielded and will appear as a solitary singlet around 8.0–8.2 ppm .

  • Mass Spectrometry (ESI-TOF): The exact mass of the final product is 379.96 Da[1]. Electrospray ionization in positive mode (ESI+) will yield a dominant [M+H]+ peak at m/z 381.0. The characteristic isotopic signature of Iodine (monoisotopic, 100% abundance at mass 127) ensures no complex M+2 isotope patterns are observed, unlike brominated or chlorinated analogs.

Reactivity & Downstream Applications

The strategic placement of the iodo and trifluoromethyl groups allows for selective and sequential chemical transformations[2]. The C2-Iodo position is highly activated. In a standard Suzuki-Miyaura cross-coupling, the oxidative addition of Pd(0) into the C2-I bond is exceptionally fast.

Furthermore, the presence of the -CF3 group enhances the scaffold's susceptibility to Nucleophilic Aromatic Substitution (SNAr)[2]. If transition-metal catalysis is unavailable, the C2-Iodo group can be directly displaced by primary or secondary amines under thermal conditions to yield novel kinase inhibitors or agrochemical fungicides[3].

Reactivity_Profile Core 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine Pd Pd(0) Oxidative Addition (Fast due to low LUMO) Core->Pd Cross-Coupling Nu Nucleophilic Aromatic Substitution (SNAr) (C2-Iodo displacement) Core->Nu Amination/Etherification Met Metabolic Stability (CF3 blocks oxidation) Core->Met Pharmacokinetics

Fig 2. Reactivity and metabolic profiling of the functionalized pyrimidine scaffold.

References

  • ResearchGate. "(PDF) Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea".[Link]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling conditions for 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive framework for performing the Suzuki-Miyaura cross-coupling reaction on the electron-deficient heterocyclic substrate, 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, and their functionalization via cross-coupling is a cornerstone of modern synthetic strategy. This document moves beyond a simple recitation of steps to offer an in-depth analysis of the reaction mechanism, a critical evaluation of key experimental parameters, a detailed, optimized laboratory protocol, and troubleshooting guidance. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction with scientific rigor and practical efficiency.

The Mechanistic Heart of the Suzuki-Miyaura Reaction

A foundational understanding of the catalytic cycle is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction is a palladium-catalyzed process that generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The cycle regenerates the active Pd(0) catalyst, allowing the reaction to proceed with sub-stoichiometric quantities of the palladium source.[4]

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) complex into the carbon-iodine bond of the 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine. This is often the rate-determining step. The presence of a strong electron-withdrawing trifluoromethyl group on the pyrimidine ring makes the C2 position highly electrophilic, facilitating this step.[5] This forms a square planar Palladium(II) intermediate.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (e.g., an arylboronic acid) to the Palladium(II) complex. Critically, this process requires activation of the boronic acid by a base.[6] The base converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily exchanges its organic moiety for the halide on the palladium center.[7][8][9]

  • Reductive Elimination: The final step involves the two organic partners coupling together, forming the new C-C bond and the desired product. The palladium catalyst is simultaneously reduced from Pd(II) back to its catalytically active Pd(0) state, ready to begin a new cycle.[2][4]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pd(II)(R¹)I Pd0->OxAdd Oxidative Addition ArX R¹-I (Aryl Iodide) ArX->OxAdd Product R¹-R² (Coupled Product) Transmetalation Transmetalation Intermediate L₂Pd(II)(R¹)R² OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Transmetalation->Product Boronic R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->OxAdd

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Optimizing Key Reaction Parameters

The success of the coupling reaction for 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine hinges on the judicious selection of four key components: the palladium catalyst, the supporting ligand, the base, and the solvent.

The Palladium Catalyst System: Precursor and Ligand

The combination of a palladium precursor and a phosphine ligand forms the active catalyst in situ.

  • Palladium Precursor: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, are commonly used.[1] Pd(II) precursors are reduced to the active Pd(0) species under the reaction conditions. For electron-deficient substrates, Pd(OAc)₂ and Pd₂(dba)₃ are excellent, air-stable choices that offer high reactivity when paired with an appropriate ligand.

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often superior.[10] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps. While standard triphenylphosphine (PPh₃) can be effective, more specialized biarylphosphine ligands often provide significantly higher yields and faster reaction times, especially with challenging substrates.

    • SPhos (1): Known to confer unprecedented activity for coupling heteroaryl halides, allowing for low catalyst loadings and room temperature reactions in many cases.[11]

    • XPhos: A highly effective ligand for forming C-C bonds with heteroaryl substrates. The Pd₂(dba)₃/XPhos system has proven successful for other 5-iodopyrimidine couplings.[12]

The Role of the Base

The base is not a mere spectator; its primary role is to activate the boronic acid.[8] The formation of the boronate "ate" complex dramatically increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[7][9]

  • Inorganic Bases: These are most common.[8]

    • Potassium Carbonate (K₂CO₃): A moderately strong and cost-effective base, often sufficient for activated substrates.

    • Potassium Phosphate (K₃PO₄): A stronger base that is particularly effective for less reactive aryl chlorides and can be beneficial for challenging couplings.[11][13] Its use can often improve yields.

    • Cesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can accelerate the reaction.

Solvent Choice

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Solvents: Ethereal solvents like 1,4-Dioxane and Tetrahydrofuran (THF) , or aromatic solvents like Toluene , are widely used.

  • Aqueous Mixtures: A small amount of water is frequently added to the organic solvent (e.g., Dioxane/H₂O 4:1).[4] This aids in dissolving the inorganic base, promoting the formation of the active boronate species and accelerating the transmetalation step.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of the title compound.

General Workflow

Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants to Vial (Iodopyrimidine, Boronic Acid, Base) B 2. Add Catalyst System (Pd Precursor + Ligand) A->B C 3. Add Degassed Solvent B->C D 4. Seal and Purge (Inert Atmosphere, e.g., Argon) C->D E 5. Heat and Stir (e.g., 80-100 °C, 4-12 h) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool to RT & Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify (Column Chromatography) I->J

Caption: A generalized workflow from reaction setup to product purification.

Detailed Laboratory Protocol

Materials:

  • 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (e.g., 0.25 mmol, 103 mg), the desired arylboronic acid (e.g., 0.30 mmol), and potassium phosphate (e.g., 0.75 mmol, 159 mg).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (e.g., 0.005 mmol, 1.1 mg) and SPhos (e.g., 0.01 mmol, 4.1 mg) before adding them to the reaction vessel.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 2.5 mL of 4:1 Dioxane/H₂O) to the vessel.

  • Inerting: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three cycles of vacuum-backfill with the inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Optimization of Reaction Conditions

The following table presents representative data from a hypothetical screening process to identify the optimal conditions for the coupling of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine with phenylboronic acid. This illustrates the systematic approach required for robust protocol development.

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001265
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1001271
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O80688
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane/H₂O80685
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ Dioxane/H₂O80494
6Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O80491

Data is illustrative and based on typical outcomes for similar substrates.[13][14][15] As shown, the combination of a modern biarylphosphine ligand like SPhos (Entry 3 vs. Entry 2) and a stronger base like K₃PO₄ (Entry 5 vs. Entry 3) leads to a significant improvement in both reaction time and chemical yield.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Poor quality reagents.Use fresh palladium precursor/ligand; Ensure thorough degassing; Use anhydrous solvents and dry base.
Dehalogenation The base is too strong or the temperature is too high, leading to protonolysis.Switch to a milder base (e.g., K₃PO₄ to K₂CO₃); Lower the reaction temperature.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Improve degassing technique; Maintain a positive pressure of inert gas throughout the reaction.
Incomplete Reaction Insufficient equivalents of boronic acid (due to homocoupling or protodeboronation).Increase the equivalents of boronic acid to 1.5 eq; Ensure the base is of high quality.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. BenchChem.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. BenchChem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.
  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.

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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Trifluoromethylated and Iodinated Pyrimidines

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its versatile biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The strategic introduction of specific functional groups can dramatically enhance the pharmacological profile of these molecules. The trifluoromethyl (CF3) group, in particular, is a highly valued substituent in drug design. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, binding affinity, and cell membrane permeability.[3][4]

Concurrently, the iodo-substituent serves as a crucial synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the late-stage diversification of the pyrimidine core, enabling the rapid generation of molecular libraries for drug discovery programs.[5][6]

This guide provides a detailed, four-step synthetic protocol for 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine, a compound of interest for researchers in drug development. The narrative explains the causality behind experimental choices, ensuring that the protocols are robust and reproducible.

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a robust four-step sequence starting from readily available commercial reagents. The strategy involves the initial construction of the trifluoromethyl-substituted pyrimidine ring, followed by sequential functionalization at the C2, C4, and C6 positions.

Synthetic_Workflow A Ethyl Trifluoroacetoacetate + Urea B Step 1: Cyclocondensation A->B C Intermediate 1: 4-Hydroxy-6-(trifluoromethyl)- pyrimidin-2(1H)-one B->C D Step 2: Chlorination C->D E Intermediate 2: 2,4-Dichloro-6- (trifluoromethyl)pyrimidine D->E F Step 3: Suzuki Coupling E->F G Intermediate 3: 2-Chloro-4-(4-methoxyphenyl)-6- (trifluoromethyl)pyrimidine F->G H Step 4: Iodination G->H I Final Product: 2-Iodo-6-(4-methoxyphenyl)-4- (trifluoromethyl)pyrimidine H->I

Caption: Overall four-step synthetic workflow.

Note on Nomenclature: The synthesis described herein yields the product where the 4-methoxyphenyl group is introduced at the C4 position and the trifluoromethyl group is at the C6 position, based on the known regioselectivity of the reactions. The target molecule's name in the topic, 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine, is chemically identical to 2-Iodo-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine due to the symmetry of the remaining unsubstituted positions. We will proceed with the nomenclature that reflects the synthetic pathway.

Part 1: Synthesis of the Pyrimidine Core

The foundational step is the construction of the pyrimidine ring. This is achieved via a classic cyclocondensation reaction.

Protocol 1: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidin-2(1H)-one (Intermediate 1)

This protocol employs a condensation reaction between a β-ketoester (ethyl trifluoroacetoacetate) and urea. The reaction is driven by the formation of a stable, aromatic heterocyclic system.

Materials:

  • Ethyl trifluoroacetoacetate

  • Urea

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (N2 or Ar).

  • To this solution, add urea (1.1 eq) and stir until fully dissolved.

  • Add ethyl trifluoroacetoacetate (1.0 eq) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 6-7. A precipitate will form.

  • Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield Intermediate 1 as a white or off-white powder.

Expert Insights: The use of a strong base like sodium ethoxide is crucial for deprotonating the urea and the active methylene group of the ketoester, thereby facilitating the cyclization. The final acidification protonates the pyrimidine ring and precipitates the product from the reaction mixture.

Part 2: Halogenation of the Pyrimidine Core

To enable subsequent cross-coupling reactions, the hydroxyl groups of Intermediate 1, which exist in tautomeric equilibrium with their keto forms, are converted to chloro groups.

Protocol 2: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (Intermediate 2)

This transformation is a standard method for converting hydroxypyrimidines (or pyrimidones) into their more reactive chloro-derivatives.[7][8]

Materials:

  • Intermediate 1

  • Phosphorus oxychloride (POCl3)

  • N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (optional catalyst)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl3 is highly corrosive and reacts violently with water.

  • In a flask equipped with a reflux condenser, suspend Intermediate 1 (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

  • Optionally, add a catalytic amount of DIPEA or N,N-Dimethylaniline (0.1-0.3 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solution should become homogeneous.

  • After the reaction is complete (monitored by TLC or GC-MS), carefully remove the excess POCl3 under reduced pressure.

  • Cool the residue in an ice bath and very slowly quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield Intermediate 2, typically as a low-melting solid or oil.

Expert Insights: POCl3 serves as both the reagent and the solvent in this reaction. The addition of an amine base can catalyze the reaction and improve yields. The aqueous workup must be performed with extreme care due to the reactivity of residual POCl3.

Part 3: Regioselective Arylation via Suzuki-Miyaura Coupling

With the dichlorinated intermediate in hand, the 4-methoxyphenyl group is introduced selectively at the C4 position. The Suzuki-Miyaura cross-coupling is the method of choice for this C-C bond formation due to its high functional group tolerance and reliability.[9]

Suzuki_Cycle Pd0 Pd(0)L_n A Oxidative Addition Pd0->A Ar-X PdII Ar-Pd(II)-X L_n A->PdII B Transmetalation PdII->B Ar'-B(OH)2 PdII_Ar Ar-Pd(II)-Ar' L_n B->PdII_Ar C Reductive Elimination PdII_Ar->C C->Pd0 Ar-Ar' Product Ar-Ar' C->Product Reagents Ar-X + Ar'-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 3: Synthesis of 2-Chloro-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (Intermediate 3)

The higher reactivity of the chlorine atom at the C4 position compared to the C2 position in 2,4-dichloropyrimidines allows for a highly regioselective reaction.[2][10]

Materials:

  • Intermediate 2

  • (4-methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or similar Pd catalyst

  • Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a reaction flask, add Intermediate 2 (1.0 eq), (4-methoxyphenyl)boronic acid (1.05-1.2 eq), and the base (Na2CO3 or K2CO3, 2.0 eq).

  • Add the solvent mixture (e.g., a 3:1:1 mixture of Toluene/Ethanol/Water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh3)4 (0.02-0.05 eq), to the degassed mixture.

  • Heat the reaction to 80-90 °C under an inert atmosphere for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain Intermediate 3.

Expert Insights: The choice of palladium catalyst, base, and solvent system is critical for achieving high yields. Pd(PPh3)4 is a reliable catalyst for this type of coupling.[11] The base is required to activate the boronic acid for the transmetalation step. Degassing the reaction mixture is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Part 4: Final Iodination Step

The final step involves converting the remaining 2-chloro substituent to the desired 2-iodo group. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Finkelstein-type reaction for heteroaromatics.

Protocol 4: Synthesis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

The electron-deficient nature of the pyrimidine ring, enhanced by the CF3 group, facilitates the displacement of the chloride by the iodide nucleophile.

Materials:

  • Intermediate 3

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, dissolve Intermediate 3 (1.0 eq) in DMF or acetonitrile.

  • Add an excess of sodium iodide (3-5 eq).

  • Heat the reaction mixture to 80-120 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the product with ethyl acetate or diethyl ether.

  • Combine the organic extracts and wash them several times with water to remove DMF, followed by a wash with 5% sodium thiosulfate solution to remove any residual iodine, and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the final product.[12]

Expert Insights: This substitution is an equilibrium process. Using a large excess of sodium iodide and a polar aprotic solvent like DMF helps to drive the reaction towards the iodinated product. Higher temperatures are often required to achieve a reasonable reaction rate.

Quantitative Data Summary

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC/NMR)Key Analytical Data
14-Hydroxy-6-(trifluoromethyl)pyrimidin-2(1H)-one180.0975-85%>95%1H NMR, 13C NMR
22,4-Dichloro-6-(trifluoromethyl)pyrimidine216.9880-90%>97%GC-MS, 19F NMR
32-Chloro-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine288.6760-75%>98%LC-MS, 1H NMR
42-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine380.1255-70%>98%LC-MS, 1H NMR, 13C NMR

References

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. [5][13][14]

  • Microwave-Assisted C-5 Iodination of Substituted Pyrimidinones and Pyrimidine Nucleosides. SYNLETT. [15]

  • Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an I2/NaNO2 combination. Journal of Chemical Sciences. [6]

  • The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ChemistrySelect. [16]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [17]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [1]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [18]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [3]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Preparations and Procedures International. [10]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. [19]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [2]

  • Efficient Pd(OAc)2/Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [20]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones and 3-bromo pyrimido[1,2-b]indazol-2-ones. RSC Advances. [9]

  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. [11]

  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development. [21]

  • Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect. [4]

  • Process for the preparation of chloropyrimidines. Google Patents. [7]

  • Preparation method of 2-chloro trifluoromethyl pyrimidine compound. Google Patents. [8]

  • 2-Iodo-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine. BLDpharm. [12]

Sources

Application Note: 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine in Late-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of targeted therapeutics, particularly in oncology and neurology, relies heavily on privileged heterocyclic scaffolds. Pyrimidine rings appear in over 54% of FDA-approved small-molecule protein kinase inhibitors[1]. The compound 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a highly functionalised, premium building block designed for late-stage divergent synthesis.

As an Application Scientist, it is critical to understand the causality behind this specific substitution pattern:

  • The 2-Iodo Leaving Group: The carbon-iodine (C–I) bond possesses a lower bond dissociation energy compared to C–Br or C–Cl bonds. This kinetic advantage ensures that low-valent Palladium(0) species undergo oxidative addition exclusively at the C2 position under mild conditions[2]. This regioselectivity is paramount when functionalising complex, sensitive pharmacophores.

  • The 4-Trifluoromethyl ( CF3​ ) Group: Beyond improving the metabolic stability of the final drug by blocking cytochrome P450-mediated oxidation, the strongly electron-withdrawing CF3​ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine core. This electronic deficiency accelerates the oxidative addition of the metal catalyst[3].

  • The 6-(4-Methoxyphenyl) Motif: This electron-donating aryl group provides critical steric bulk and acts as a dual-action binding vector. The methoxy oxygen serves as a hydrogen-bond acceptor, while the phenyl ring engages in π−π stacking within the hydrophobic pockets of target proteins.

Synthesis Core 2-Iodo-6-(4-methoxyphenyl) -4-(trifluoromethyl)pyrimidine BH Buchwald-Hartwig (Anilines/Amines) Core->BH Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Kinase Kinase Inhibitors (2-Aminopyrimidines) BH->Kinase CNS CNS Agents (2-Arylpyrimidines) Suzuki->CNS Probes Chemical Probes (2-Alkynylpyrimidines) Sonogashira->Probes

Divergent synthetic workflows for 2-iodo-pyrimidine functionalisation.

Application 1: Kinase Inhibitor Library Synthesis (Buchwald-Hartwig Amination)

The 2-aminopyrimidine motif is the quintessential "hinge-binding" pharmacophore in kinase inhibitors, mimicking the adenine ring of ATP[1]. Installing complex anilines at the C2 position requires a robust Buchwald-Hartwig amination protocol[4].

Mechanistic Choices & Causality

We utilise Pd2​(dba)3​ as the Pd(0) source paired with BrettPhos . BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand that accelerates reductive elimination and strictly prevents β -hydride elimination, a common failure point when coupling alkylamines[5]. We select Cs2​CO3​ as a mild base; stronger bases like NaOtBu risk hydrolysing the CF3​ group into a carboxylic acid.

Self-Validating Experimental Protocol

Reagents:

  • 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (1.0 equiv, 380.0 mg, 1.0 mmol)

  • Aniline derivative (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Cs2​CO3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Workflow:

  • Degassing: To an oven-dried Schlenk tube, add the pyrimidine core, aniline, Pd2​(dba)3​ , BrettPhos, and Cs2​CO3​ . Evacuate and backfill with dry N2​ three times. Causality: Pd(0) is highly sensitive to oxidation; rigorous deoxygenation prevents catalyst poisoning.

  • Reaction: Inject anhydrous 1,4-Dioxane. Seal the tube and heat to 80 °C for 4–6 hours.

  • Self-Validation Check (LC-MS): At 4 hours, sample 10 µL of the mixture.

    • Success Marker: Disappearance of the starting material peak ( [M+H]+≈381.0 ) and appearance of the product mass.

    • Failure Marker: A mass of 255.1 indicates hydrodehalogenation (loss of iodine without coupling). If observed, verify the anhydrous nature of the solvent.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor Hinge ATP-Binding Pocket (Hinge Region) Receptor->Hinge Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->Hinge Blocks ATP Binding Downstream Downstream Signaling (MAPK / PI3K) Hinge->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation

Mechanism of action for pyrimidine-based kinase inhibitors targeting the ATP hinge.

Application 2: Synthesis of CNS Agents (Suzuki-Miyaura Coupling)

For neurological targets, generating 2,4,6-trisubstituted pyrimidines via C–C bond formation is preferred to modulate lipophilicity and brain penetrance. The Suzuki-Miyaura cross-coupling of the 2-iodo core with arylboronic acids is highly efficient[2].

Mechanistic Choices & Causality

We employ Pd(dppf)Cl2​ as the catalyst. The bidentate 'dppf' ligand enforces a cis-geometry on the intermediate Palladium complex, which geometrically accelerates the final reductive elimination step[2]. A biphasic solvent system (1,4-Dioxane/Water 4:1) is used because the highly lipophilic pyrimidine requires an organic phase, while the inorganic base ( K2​CO3​ ) and the boronic acid activation step require an aqueous interface.

Self-Validating Experimental Protocol

Reagents:

  • 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve the pyrimidine core and arylboronic acid in 1,4-Dioxane. Add aqueous K2​CO3​ solution.

  • Sparging: Sparge the biphasic mixture with N2​ gas for 15 minutes. Causality: Dissolved oxygen promotes the homocoupling of boronic acids (forming biaryls), consuming the reagent and complicating purification.

  • Reaction: Add the palladium catalyst, seal, and heat to 90 °C for 2–4 hours.

  • Self-Validation Check (TLC): Spot the reaction on silica gel (Hexanes/EtOAc 3:1).

    • Success Marker: A highly UV-active spot with a lower Rf​ than the starting material.

    • Failure Marker: A non-polar, highly fluorescent spot near the solvent front indicates boronic acid homocoupling.

  • Workup: Partition between EtOAc and water. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and purify via column chromatography.

Quantitative Data Summary

The following table summarises the expected yields and validation markers when functionalising the 2-iodo position of the title compound using the protocols described above.

Reaction TypeCoupling PartnerCatalyst SystemTemp / TimeYield (%)Self-Validation Marker (LC-MS m/z )
Buchwald-Hartwig Morpholine Pd2​(dba)3​ / BrettPhos80 °C / 4h92% [M+H]+≈340.1
Buchwald-Hartwig 4-Fluoroaniline Pd2​(dba)3​ / BrettPhos80 °C / 6h88% [M+H]+≈364.1
Suzuki-Miyaura Phenylboronic acid Pd(dppf)Cl2​ 90 °C / 2h95% [M+H]+≈331.1
Suzuki-Miyaura 3-Pyridylboronic acid Pd(dppf)Cl2​ 90 °C / 3h89% [M+H]+≈332.1

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Application Note: Advanced C-H Activation Strategies Using 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (IMTP)

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-JP Facility: Advanced Heterocycle Innovation Center, Tokyo, Japan Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Electronic Profiling

The functionalization of complex heterocycles via C-H activation has revolutionized late-stage drug development. Direct C-H arylation offers a highly efficient alternative to traditional cross-coupling methods (e.g., Suzuki-Miyaura or Stille couplings) by eliminating the need for stoichiometric, pre-functionalized organometallic reagents[1].

This application note details the dual utility of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (IMTP) in transition-metal-catalyzed C-H activation. IMTP is a highly specialized, bifunctional building block:

  • As an Electrophile (C2-I Bond): The strongly electron-withdrawing C4-trifluoromethyl ( −CF3​ ) group significantly lowers the LUMO of the pyrimidine ring. This creates a "push-pull" electronic environment that dramatically accelerates the oxidative addition of the C2-I bond to Pd(0) catalysts.

  • As a Substrate (C5-H Bond): The C5 position is the only unsubstituted site on the pyrimidine core. It can undergo regioselective electrophilic palladation when directed by the adjacent pyrimidine nitrogen atoms.

Strategy A: IMTP as a High-Reactivity Electrophile

When coupling IMTP with unactivated heteroarenes (e.g., indoles, thiophenes, or pyrazoles), the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical step in this transformation is the Concerted Metalation-Deprotonation (CMD) .

To prevent catalyst deactivation and ensure high turnover numbers, bidentate nitrogen ligands such as 1,10-phenanthroline are strictly required. These ligands stabilize the Pd(II) intermediates and prevent the formation of inactive palladium black, a phenomenon frequently observed in the direct C-H arylation of pyrimidine derivatives[2]. Furthermore, the addition of a catalytic proton shuttle, such as pivalic acid (PivOH), lowers the activation energy barrier of the CMD transition state.

Pathway Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [IMTP-Pd(II)-I] Pd0->OxAdd IMTP (C2-I Cleavage) CMD CMD Transition State (PivOH Assisted) OxAdd->CMD Heteroarene + Cs2CO3 RedElim Reductive Elimination Product Formation CMD->RedElim - CsI - H2O RedElim->Pd0 Arylated Pyrimidine

Catalytic cycle of Pd-catalyzed C-H arylation using IMTP as the electrophile.

Strategy B: Regioselective C5-H Functionalization of IMTP

While IMTP is primarily used as an arylating agent, its C5-H bond can also be functionalized. The regioselectivity of pyrimidine C-H arylation is heavily influenced by the nature of the palladium catalyst. Research has demonstrated that cationic palladium species favorably coordinate to the pyrimidine nitrogen, directing the metal to the adjacent C5-position for electrophilic arylation[3]. By utilizing Pd(OAc)2​ in the presence of silver salts (e.g., Ag2​O or AgOTf ), the active cationic Pd(II) species is generated in situ, allowing for the coupling of IMTP with aryl boronic acids at the C5 position.

Quantitative Optimization Data

The following table summarizes the optimization campaign for the direct C-H arylation of indole (at the C2/C3 position) using IMTP as the electrophilic coupling partner.

Table 1: Optimization of Reaction Conditions for the C-H Arylation of Indole with IMTP

EntryCatalyst (mol %)Ligand (mol %)Base (Equiv)Additive (mol %)SolventTemp (°C)Yield (%)
1 Pd(OAc)2​ (5)None K2​CO3​ (2.0)NoneDMA11015
2 Pd(OAc)2​ (5) PPh3​ (10) K2​CO3​ (2.0)NoneDMA11032
3 Pd(OAc)2​ (5)1,10-Phen (10) Cs2​CO3​ (2.0)NoneDMA11068
4 Pd(OAc)2​ (5) 1,10-Phen (10) Cs2​CO3​ (2.0) PivOH (30) DMA 110 89
5 Pd(OAc)2​ (5)1,10-Phen (10) Cs2​CO3​ (2.0)PivOH (30)Toluene11045
6None1,10-Phen (10) Cs2​CO3​ (2.0)PivOH (30)DMA1100

Causality Analysis:

  • Ligand Selection (Entries 1-3): Monodentate phosphines ( PPh3​ ) fail to prevent catalyst aggregation. The rigid, bidentate nitrogen framework of 1,10-phenanthroline is required to stabilize the Pd(II) intermediate.

  • Additive Effect (Entries 3-4): Pivalic acid acts as a crucial proton shuttle during the CMD step, significantly accelerating the C-H cleavage and boosting the yield from 68% to 89%.

  • Solvent Polarity (Entries 4-5): Polar aprotic solvents (DMA) are essential to solubilize the carbonate base and stabilize the polar transition states inherent to the CMD mechanism.

Self-Validating Experimental Protocols

Workflow Step1 Glovebox Assembly Step2 Thermal Activation Step1->Step2 Step3 Celite Filtration Step2->Step3 Step4 Flash Chromatography Step3->Step4 Step5 NMR/LCMS Validation Step4->Step5

Standardized high-throughput experimental workflow for IMTP cross-coupling reactions.

Protocol A: Direct C-H Arylation of Indole using IMTP

This protocol utilizes IMTP as the electrophile to functionalize the C-H bond of an indole substrate.

  • Preparation of the Reaction Vessel: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar at 120 °C for 4 hours. Cool under a continuous stream of dry Argon.

    • Causality: Trace moisture coordinates to Pd(II) intermediates, leading to competitive protodeiodination of IMTP rather than the desired cross-coupling.

  • Reagent Loading: Inside an Argon-filled glovebox, charge the Schlenk tube with IMTP (0.50 mmol, 1.0 equiv), Indole (0.60 mmol, 1.2 equiv), Pd(OAc)2​ (0.025 mmol, 5 mol%), 1,10-Phenanthroline (0.05 mmol, 10 mol%), anhydrous Cs2​CO3​ (1.0 mmol, 2.0 equiv), and Pivalic Acid (0.15 mmol, 30 mol%).

    • Causality: Loading in a glovebox ensures the absolute exclusion of oxygen, which would irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II) peroxo species.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylacetamide (DMA) (2.5 mL). Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.

  • Reaction Execution: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.

    • Causality: High stirring rates are mandatory to overcome the mass transfer limitations of the heterogeneous Cs2​CO3​ base.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL).

    • Causality: The aqueous LiCl wash efficiently partitions the high-boiling DMA solvent into the aqueous phase, preventing streaking during chromatography.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure arylated product.

Protocol B: Regioselective C5-H Arylation of IMTP

This protocol utilizes IMTP as the substrate, functionalizing its C5 position using an aryl boronic acid.

  • Reagent Loading: In a dry reaction vial under Argon, combine IMTP (0.50 mmol, 1.0 equiv), Phenylboronic acid (0.75 mmol, 1.5 equiv), Pd(OAc)2​ (10 mol%), and Ag2​O (1.0 mmol, 2.0 equiv).

  • Solvent & Additives: Add Hexafluoroisopropanol (HFIP) (3.0 mL) and NaOAc (1.0 equiv).

    • Causality: HFIP acts as a strong hydrogen-bond donor, stabilizing the cationic palladium transition states, while Ag2​O serves a dual role as an oxidant to regenerate Pd(II) and as a halide scavenger to abstract iodide, ensuring the palladium remains cationic and highly electrophilic[3].

  • Execution & Workup: Stir at 50 °C for 12 hours. Filter through Celite, concentrate, and purify via silica gel chromatography to isolate the C5-arylated IMTP derivative.

References

  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C–H Arylation of Thieno[2,3-d]pyrimidine Source: Organic Letters, 2020, 22(4), 1569-1574. URL:[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: Molecules, 2021, 26(19), 5763. URL:[Link]

  • Palladium-catalyzed regioselective direct C-H arylation of pyrazolo[3,4-d]pyrimidines Source: Comptes Rendus Chimie, 2017, 20(8), 835-841. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yield, and troubleshoot common experimental challenges. The following content is structured to provide in-depth technical guidance, drawing from established chemical principles and field-proven insights.

Introduction: A Strategic Overview of the Synthesis

The synthesis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a sequential process that requires careful control at each stage to ensure high yield and purity of the final product. The overall synthetic strategy can be broken down into three key stages:

  • Formation of the Pyrimidinone Core: This involves the cyclocondensation of a trifluoromethylated β-enone with urea to construct the central heterocyclic scaffold.

  • Chlorination of the Pyrimidinone: The 2-hydroxy group of the pyrimidinone is converted to a more reactive 2-chloro group, which serves as a leaving group for the subsequent iodination.

  • Iodination: The final step involves the introduction of the iodine atom at the 2-position of the pyrimidine ring.

This guide will address potential issues and provide optimization strategies for each of these critical steps in a comprehensive question-and-answer format.

Stage 1: Synthesis of 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one

This initial and crucial step lays the foundation for the entire synthesis. The key reaction is the cyclocondensation of 1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-buten-2-one with urea.

Experimental Protocol: Cyclocondensation Reaction
  • To a stirred solution of 1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-buten-2-one (1 equivalent) and urea (2 equivalents) in methanol, add concentrated hydrochloric acid (catalytic amount).

  • Reflux the reaction mixture at 60-65°C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add distilled water to precipitate the product.

  • Allow the mixture to crystallize at a lower temperature (e.g., 5-8°C) for several hours.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting and FAQs for Stage 1

Question 1: The yield of the cyclocondensation reaction is consistently low. What are the primary factors affecting the yield?

Answer: Low yields in this cyclocondensation are a common challenge and can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that the 1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-buten-2-one is of high purity. Impurities can interfere with the reaction. The urea should also be dry, as moisture can hinder the reaction.

  • Reaction Time and Temperature: The reaction can be slow. It is crucial to monitor the reaction progress using TLC to determine the optimal reaction time.[1] While refluxing at 60-65°C is a good starting point, some systems may benefit from slightly higher temperatures or extended reaction times.[1] However, excessive heat can lead to decomposition.

  • Catalyst Concentration: The amount of acid catalyst is critical. Too little acid will result in a sluggish reaction, while too much can lead to side reactions. A catalytic amount of a strong acid like HCl is generally effective.[1]

  • Stoichiometry of Reactants: While a 1:2 molar ratio of the β-enone to urea is a common starting point, optimizing this ratio can sometimes improve yields. A slight excess of urea is often employed to drive the reaction to completion.[1]

Question 2: I am observing the formation of multiple byproducts during the cyclocondensation. How can I improve the selectivity of the reaction?

Answer: Byproduct formation is often related to the reaction conditions. Here are some strategies to enhance selectivity:

  • Temperature Control: Carefully control the reaction temperature. Overheating can lead to the decomposition of reactants and products, resulting in a complex mixture.

  • Solvent Choice: While methanol is a common solvent, exploring other protic solvents or even aprotic solvents in the presence of a suitable acid catalyst could potentially minimize side reactions.

  • Gradual Addition of Reactants: In some cases, the slow addition of one reactant to the other can help to control the reaction rate and minimize the formation of undesired byproducts.

Stage 2: Chlorination of 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one

In this stage, the relatively unreactive 2-hydroxy group is converted to a 2-chloro group, a better leaving group for the subsequent iodination step. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination with POCl₃
  • In a well-ventilated fume hood, carefully add the dry 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a tertiary amine base like N,N-dimethylaniline can be added to scavenge the HCl generated.

  • Heat the reaction mixture to reflux (around 105-110°C) for several hours. Monitor the reaction progress by TLC.

  • After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.

Troubleshooting and FAQs for Stage 2

Question 3: The chlorination reaction is not going to completion, and I am recovering a significant amount of starting material. How can I drive the reaction forward?

Answer: Incomplete chlorination is a frequent issue. Here are several ways to improve the conversion:

  • Excess POCl₃: Ensure a sufficient excess of POCl₃ is used. It often serves as both the reagent and the solvent.

  • Reaction Temperature and Duration: This reaction typically requires elevated temperatures. Ensure the mixture is refluxing properly. If the reaction is still sluggish, a longer reaction time may be necessary.

  • Addition of a Base: The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction by neutralizing the HCl produced.[2]

  • Use of Phosphorus Pentachloride (PCl₅): In some cases, the addition of a small amount of PCl₅ along with POCl₃ can enhance the reactivity of the chlorinating mixture.

Question 4: The workup of the chlorination reaction is problematic, leading to low isolated yields. What are the best practices for the workup?

Answer: The workup of reactions involving POCl₃ requires caution and precision to maximize yield:

  • Quenching: The quenching of excess POCl₃ is highly exothermic and should be done slowly and with efficient cooling (ice bath). Pouring the reaction mixture onto ice is generally safer than adding water to the reaction mixture.

  • pH Adjustment: Careful neutralization is crucial. The product may be unstable under strongly acidic or basic conditions. Maintain a low temperature during neutralization.

  • Extraction: Ensure thorough extraction with a suitable organic solvent. Multiple extractions will help to recover all the product from the aqueous layer.

Stage 3: Synthesis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

This final step introduces the iodine atom onto the pyrimidine ring. A common method is a Finkelstein-type reaction, where the 2-chloro substituent is exchanged for iodine.

Experimental Protocol: Iodination
  • Dissolve the 2-chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • Add an excess of sodium iodide (NaI) or potassium iodide (KI) (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.

Troubleshooting and FAQs for Stage 3

Question 5: The iodination reaction is slow or incomplete. How can I improve the reaction rate and yield?

Answer: Several factors can influence the efficiency of this halogen exchange reaction:

  • Choice of Iodide Salt: Sodium iodide is generally more soluble in acetone than potassium iodide, which can lead to faster reaction rates.

  • Solvent: Acetone is a good solvent for this reaction as it precipitates the sodium chloride byproduct, driving the equilibrium forward (Le Chatelier's principle). Anhydrous conditions are important.

  • Temperature: Increasing the reaction temperature by refluxing can significantly increase the reaction rate.

  • Excess Iodide: Using a larger excess of the iodide salt can help to push the reaction to completion.

Question 6: I am having difficulty purifying the final product. What are some common impurities and how can they be removed?

Answer: Common impurities can include unreacted 2-chloropyrimidine and byproducts from side reactions.

  • Unreacted Starting Material: If the reaction has not gone to completion, the starting material can be difficult to separate from the product due to similar polarities. Ensure the reaction is complete by TLC before workup. If necessary, column chromatography with a carefully selected solvent system can be used for separation.

  • Colored Impurities: The reaction mixture may develop a dark color due to the formation of iodine. A wash with sodium thiosulfate solution during workup will remove this.

  • Recrystallization vs. Chromatography: Depending on the nature of the impurities, either recrystallization from a suitable solvent system or silica gel column chromatography can be effective for purification.

Summary of Key Reaction Parameters and Troubleshooting

StageKey ReactionCommon IssuesPotential Solutions
1. Cyclocondensation Formation of the pyrimidinone coreLow yield, byproduct formationOptimize reactant purity, reaction time/temperature, catalyst concentration, and stoichiometry.
2. Chlorination Conversion of 2-hydroxy to 2-chloroIncomplete reaction, difficult workupUse excess POCl₃, increase temperature/time, add a base (e.g., N,N-dimethylaniline), careful quenching, and pH control.
3. Iodination Conversion of 2-chloro to 2-iodoSlow/incomplete reaction, purification challengesUse NaI in acetone, ensure anhydrous conditions, reflux, use excess iodide, thiosulfate wash, and appropriate purification method (chromatography or recrystallization).

Visualizing the Synthetic Workflow and Troubleshooting Logic

Overall Synthetic Pathway

Synthesis_Workflow cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Iodination A 1,1,1-Trifluoro-4-methoxy- 4-(4-methoxyphenyl)-3-buten-2-one + Urea B 6-(4-methoxyphenyl)-4-(trifluoromethyl) pyrimidin-2(1H)-one A->B HCl, MeOH, Reflux C 6-(4-methoxyphenyl)-4-(trifluoromethyl) pyrimidin-2(1H)-one D 2-Chloro-6-(4-methoxyphenyl)-4- (trifluoromethyl)pyrimidine C->D POCl3, Reflux E 2-Chloro-6-(4-methoxyphenyl)-4- (trifluoromethyl)pyrimidine F 2-Iodo-6-(4-methoxyphenyl)-4- (trifluoromethyl)pyrimidine E->F NaI, Acetone, Reflux

Caption: Synthetic workflow for 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCond Optimize Reaction Conditions CheckPurity->OptimizeCond Purity OK PurifySM Purify/Dry Starting Materials CheckPurity->PurifySM Impure CheckWorkup Review Workup Procedure OptimizeCond->CheckWorkup No Improvement TempTime Vary Temperature & Reaction Time OptimizeCond->TempTime Adjust Stoichiometry Vary Reactant Stoichiometry OptimizeCond->Stoichiometry Adjust Quenching Optimize Quenching (slow addition, cooling) CheckWorkup->Quenching Loss during Quenching? Extraction Increase Number of Extractions CheckWorkup->Extraction Inefficient Extraction? Success Success CheckWorkup->Success Yield Improved PurifySM->Start Re-run Reaction TempTime->OptimizeCond Monitor by TLC Stoichiometry->OptimizeCond Monitor by TLC

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025).
  • Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34.
  • Corbett, J. W., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development, 11(4), 714-720.
  • Kim, S. K., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386.

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Technical Support Center: Cross-Coupling of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers engaged in the synthesis of complex heterocyclic molecules, this guide provides in-depth troubleshooting strategies and optimized protocols for overcoming hydrodehalogenation in palladium-catalyzed cross-coupling reactions of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.

The functionalization of electron-deficient heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The title compound, 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine, serves as a valuable building block, but its high reactivity, particularly the lability of the C-I bond, presents a significant challenge: the undesired reductive dehalogenation side reaction. This guide provides a structured approach to diagnosing and mitigating this issue, ensuring high yields of the desired coupled product.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of this cross-coupling reaction?

A1: Hydrodehalogenation is a prevalent side reaction where the iodine atom on the pyrimidine ring is replaced by a hydrogen atom, yielding 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine as a byproduct.[1][2] This undesired reduction consumes the starting material, lowers the yield of the intended product, and complicates purification efforts.[1]

Q2: Why is 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine particularly susceptible to dehalogenation?

A2: Several factors contribute to the substrate's susceptibility:

  • Halide Reactivity: The carbon-iodine bond is the weakest among halogens, leading to rapid oxidative addition to the Pd(0) catalyst. This high reactivity also makes it more prone to competing side reactions.[2][3]

  • Electron-Deficient Ring: The potent electron-withdrawing trifluoromethyl group and the inherent electron deficiency of the pyrimidine ring make the substrate more susceptible to nucleophilic attack and alternative reduction pathways.[2]

  • Heterocyclic Nitrogens: The lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium center, potentially altering the catalyst's electronic properties and reactivity, which can sometimes favor dehalogenation pathways.[4]

Q3: What is the primary mechanism of dehalogenation?

A3: The most accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1][2][5] This highly reactive intermediate can arise from several sources within the reaction mixture, including the base, solvent, or trace amounts of water.[1][3] Once formed, the Ar-Pd(II)-I intermediate can react with the Pd-H species, leading to reductive elimination of the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[1][2]

Q4: How can I detect and quantify dehalogenation?

A4: The presence of the dehalogenated byproduct can be identified and quantified using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method. Analysis of the crude reaction mixture will show a distinct peak corresponding to the molecular weight of the dehalogenated product, allowing for quantification relative to the desired product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product mixture will reveal a new aromatic proton signal in the region where the iodine atom was previously located.[1]

  • Thin Layer Chromatography (TLC): The dehalogenated byproduct will typically appear as a new, less polar spot compared to the starting material.[1]

Troubleshooting Guide: High Dehalogenation Observed

If you observe a significant amount of the dehalogenated byproduct, 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine, follow this systematic troubleshooting workflow. The strategies are ordered from the simplest and most common adjustments to more comprehensive changes to the catalytic system.

TroubleshootingWorkflow start High Dehalogenation Observed step1 1. Optimize Base start->step1 Most Common Cause step2 2. Optimize Ligand start->step2 step3 3. Change Solvent start->step3 step4 4. Lower Temperature start->step4 step5 5. Verify Reagent Quality start->step5 sol1 Switch from strong alkoxide bases (e.g., NaOtBu, KOtBu) to weaker, non-hydridic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). step1->sol1 sol2 Use bulky, electron-rich phosphines (e.g., XPhos, SPhos, RockPhos) or N-Heterocyclic Carbenes (NHCs) to accelerate reductive elimination. step2->sol2 sol3 Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF). Avoid protic solvents like alcohols. step3->sol3 sol4 Reduce temperature in 5-10 °C increments. High temperatures can favor Pd-H formation. step4->sol4 sol5 Ensure solvents are anhydrous and degassed. Use high-purity coupling partners and bases. step5->sol5

Figure 1. Troubleshooting workflow for high dehalogenation.
Detailed Troubleshooting Steps
  • Optimize the Base: The choice of base is critical. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to promote dehalogenation.[6][7]

    • Action: Replace strong bases with weaker, non-hydridic inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][2] These bases are less likely to act as a hydride source.

  • Optimize the Ligand: The ligand dictates the reactivity of the palladium center. The goal is to accelerate the desired C-C or C-N bond-forming reductive elimination, making it kinetically favored over the dehalogenation pathway.

    • Action: Employ bulky and electron-rich biarylmonophosphine ligands (e.g., XPhos, SPhos, RockPhos) or N-heterocyclic carbene (NHC) ligands.[2][6][8] Their steric bulk and electron-donating properties facilitate the final reductive elimination step.[6]

  • Change the Solvent: Solvents can be a direct source of hydrides.

    • Action: Use rigorously anhydrous and aprotic solvents like dioxane, THF, or toluene.[1][2] Avoid protic solvents like alcohols. If a solvent like DMF must be used, be aware that it can decompose at high temperatures to generate hydride sources.[1]

  • Lower the Reaction Temperature: Elevated temperatures can increase the rate of catalyst decomposition and the formation of Pd-H species, favoring dehalogenation.[1][6]

    • Action: Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C). While this may slow the overall reaction rate, it can disproportionately suppress the undesired dehalogenation pathway.

  • Verify Reagent and Atmosphere Quality: The presence of water or oxygen can significantly contribute to dehalogenation.[3][6][9]

    • Action: Ensure all solvents and liquid reagents are thoroughly degassed. Use high-purity, anhydrous bases and coupling partners. Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1][10]

Mechanistic Insight: Desired Coupling vs. Dehalogenation

Understanding the competing catalytic cycles is key to rationally designing reaction conditions that favor product formation.

Figure 2. Competing pathways for cross-coupling and dehalogenation.

Optimized Protocols

The following protocols are suggested starting points for minimizing dehalogenation with 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for C-C bond formation using a boronic acid or ester.

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃ / XPhos): A robust system where the bulky, electron-rich XPhos ligand accelerates the crucial reductive elimination step, outcompeting the dehalogenation pathway.[2]

  • Base (K₃PO₄): A mild, non-nucleophilic, and non-hydridic base that effectively promotes transmetalation without contributing to Pd-H formation.[1][2]

  • Solvent (Toluene/H₂O): An aprotic primary solvent minimizes hydride donation, with a small amount of water often necessary to facilitate the dissolution of the base and promote transmetalation.[1]

ReagentMolar Eq.Amount (for 1 mmol scale)Purpose
2-Iodo-6-(4-MeOPh)-4-(CF₃)pyrimidine1.0421 mgStarting Material
Arylboronic Acid1.21.2 mmolCoupling Partner
Pd₂(dba)₃0.01 (1 mol% Pd)9.2 mgPalladium Precursor
XPhos0.022 (2.2 mol%)10.5 mgLigand
K₃PO₄2.0424 mgBase
Toluene-5 mLSolvent
Water-0.5 mLCo-solvent / Base Solubilizer

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask or sealed vial under an inert atmosphere (Argon), add the 2-iodopyrimidine starting material, the arylboronic acid, and K₃PO₄.[1]

  • Catalyst Addition: Add the Pd₂(dba)₃ and XPhos ligand to the flask.

  • Inerting: Evacuate and backfill the flask with argon. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[1]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.[1]

Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for C-N bond formation with a primary or secondary amine.

Rationale for Component Selection:

  • Pre-catalyst (RockPhos Pd G3): An air- and moisture-stable pre-catalyst that ensures efficient generation of the active monoligated Pd(0) species.[6] The bulky RockPhos ligand is highly effective at preventing dehalogenation.

  • Base (Cs₂CO₃): A weaker base compared to NaOtBu, which is often implicated in dehalogenation side reactions.[6]

  • Solvent (Dioxane): A common aprotic solvent for this transformation.

ReagentMolar Eq.Amount (for 1 mmol scale)Purpose
2-Iodo-6-(4-MeOPh)-4-(CF₃)pyrimidine1.0421 mgStarting Material
Amine1.21.2 mmolCoupling Partner
RockPhos Pd G30.02 (2 mol%)16 mgPre-catalyst
Cs₂CO₃1.5489 mgBase
1,4-Dioxane-5 mLSolvent

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a positive flow of argon, add the 2-iodopyrimidine, cesium carbonate, and the RockPhos Pd G3 pre-catalyst to a dry reaction vial.

  • Reagent Addition: Add the anhydrous, degassed dioxane, followed by the amine coupling partner.

  • Reaction Conditions: Seal the vial and stir the reaction mixture at the desired temperature (start at 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by LC-MS or GC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), filter through a pad of celite to remove palladium residues, and wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

References

  • Fairlamb, I. J. S., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(23), 6358–6369. [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

  • Hartwig, J. F., et al. (2011). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Lipshutz, B. H., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Publications. [Link]

  • Organ, M. G., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(16), 3607–3612. [Link]

  • Elsevier. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]

  • Lei, A., et al. (2021). Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Organic Chemistry Frontiers. [Link]

  • National Science Foundation. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. [Link]

  • ResearchGate. (2021). Hydrodehalogenation of aryl halides. [Link]

  • Cankař, P., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443-446. [Link]

  • RSC Publishing. (2019). Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • McMaster University. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]

  • ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Purdue University. (2021). Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acu. [Link]

  • Aakash Institute. (n.d.). Dehydrohalogenation to Alkene and Alkyne. [Link]

  • National Center for Biotechnology Information. (2018). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

  • National Center for Biotechnology Information. (2020). Reductive dehalogenase structure suggests a mechanism for B12-dependent dehalogenation. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Gifu Pharmaceutical University. (n.d.). A Pd/C-catalyzed Sonogashira coupling reaction: Toward an environmentally benign process. [Link]

Sources

Best solvent systems for 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for reactions involving 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The unique electronic and steric profile of this substrate—an electron-deficient pyrimidine core, a potent trifluoromethyl electron-withdrawing group, an electron-donating methoxyphenyl substituent, and an iodo leaving group ideal for cross-coupling—presents specific challenges and opportunities. This guide provides in-depth, field-tested answers and troubleshooting strategies to ensure the success of your reactions.

Understanding the Substrate: A Reactivity Profile

The reactivity of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is governed by a delicate interplay of its substituents. The pyrimidine ring itself is electron-deficient, a characteristic that is significantly amplified by the C4-trifluoromethyl group. This makes the entire heterocyclic system highly susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] The C2-iodo bond is the primary site for these couplings due to its lability. The 6-(4-methoxyphenyl) group, while electron-donating, primarily influences the overall solubility and steric environment of the molecule.

G sub 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine ring Pyrimidine Core (Electron Deficient) iodo C2-Iodo (Excellent Leaving Group for Cross-Coupling) iodo->ring Reaction Site cf3 C4-CF3 (Strong Electron-Withdrawing Group) cf3->ring Activates Ring omeph C6-OMePh (Electron-Donating Group) omeph->ring Modulates Solubility/Sterics

Caption: Electronic and functional roles of substituents.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common transformations for this substrate. The general catalytic cycle, shown below, involves oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. The choice of solvent is critical as it influences every step of this cycle.[3][4]

G pd0 L-Pd(0) ox_add Oxidative Addition Intermediate pd0->ox_add Ar-I trans Transmetalation Intermediate ox_add->trans R-M red_elim Reductive Elimination Intermediate trans->red_elim red_elim->pd0 Ar-R Ar-I Your Pyrimidine Iodide R-M Coupling Partner (e.g., Boronic Acid) Ar-R Desired Product

Caption: Generalized palladium cross-coupling cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyrimidine and various aryl or vinyl boronic acids/esters.

Frequently Asked Questions (FAQs)

  • Q: What is the best all-around solvent system for Suzuki coupling with this substrate?

    • A: A mixture of an aprotic ether solvent and water is the standard and most reliable choice. A 2:1 to 5:1 mixture of 1,4-dioxane/water or dimethoxyethane (DME)/water is an excellent starting point.[5] The organic solvent solubilizes the pyrimidine substrate and the palladium catalyst complex, while water is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step.[5][6]

  • Q: Why not use a polar aprotic solvent like DMF or DMSO?

    • A: While highly polar solvents can be effective, they can sometimes promote undesired side reactions, such as protodeboronation of the boronic acid, especially at elevated temperatures.[7] Furthermore, the choice of solvent can be linked to the catalyst system. Less polar solvents like dioxane or toluene are often preferred for neutral pre-catalysts like Pd(PPh₃)₄, whereas highly polar solvents may be better suited for ionic pre-catalysts.[2][4]

  • Q: My reaction is sluggish. Should I switch to a different solvent?

    • A: Before changing the solvent, consider other factors. The electron-deficient nature of the pyrimidine ring makes oxidative addition relatively easy.[1] If the reaction is slow, the issue may lie with the transmetalation step. Ensure your base is sufficiently soluble and strong. Switching from K₂CO₃ to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄ can accelerate the reaction.[8] If the issue persists, a change to a more polar solvent system like DMF/water could be trialed, but monitor carefully for decomposition.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: The pyrimidine nitrogens can coordinate to the palladium center, inhibiting catalysis.[7] 2. Ineffective Base: The base may be too weak or poorly soluble. 3. Poor Boronic Acid Quality: Boronic acids can degrade to form boroxines (trimers) or undergo protodeboronation.[5]1. Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which protect the metal center. Consider a modern pre-catalyst like an XPhos Pd G3.[9] 2. Switch to Cs₂CO₃ or K₃PO₄. Ensure vigorous stirring. 3. Use fresh, high-purity boronic acid. Consider using the corresponding pinacol boronate (Bpin) ester, which is more stable.
Product Decomposition 1. High Temperature: The trifluoromethyl group can make the product susceptible to degradation under harsh conditions. 2. Strong Base: A highly basic environment can degrade sensitive functional groups on either coupling partner.1. Lower the reaction temperature to 60-80 °C. If using microwave heating, reduce the hold time.[2][10] 2. Use a milder base like K₂CO₃ or K₂HPO₄, potentially with a longer reaction time.[11]
Protodeboronation (Boronic acid replaced by -H) 1. Excess Water or Protic Solvent: Facilitates the C-B bond cleavage. 2. High Temperature/Prolonged Reaction Time. 1. Reduce the proportion of water in the solvent mixture. Ensure your organic solvent is anhydrous. 2. Optimize for a shorter reaction time and the lowest effective temperature.

Recommended Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemBaseCatalyst (Example)Temperature (°C)Notes
1,4-Dioxane / H₂O (4:1)K₂CO₃ or Cs₂CO₃Pd(PPh₃)₄80 - 100A robust, general-purpose system. Good for a wide range of boronic acids.[5][12]
DME / H₂O (3:1)K₃PO₄Pd(dppf)Cl₂80 - 90Often provides good results with heteroaryl boronic acids.
Toluene / H₂O (5:1)K₃PO₄XPhos Pd G390 - 110Excellent for challenging or sterically hindered couplings. Requires a more advanced catalyst.
2-MeTHF / H₂O (4:1)K₂CO₃Pd/C60 - 80A greener solvent alternative. Heterogeneous catalysis allows for easier catalyst removal.[13]
Sonogashira Coupling

This reaction couples the pyrimidine iodide with a terminal alkyne to form an alkynylpyrimidine, a valuable structure in medicinal chemistry.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for a copper-co-catalyzed Sonogashira reaction?

    • A: Apolar, aprotic solvents like THF or toluene are commonly used in conjunction with an amine base (e.g., triethylamine, diisopropylamine) which often serves as both the base and part of the solvent system.[14] The amine is critical for the copper cycle.

  • Q: I want to perform a copper-free Sonogashira coupling. What solvent should I use?

    • A: For copper-free variants, polar aprotic solvents often give the best results. DMF or DMSO are excellent choices.[15][16] These solvents help stabilize the palladium intermediates and facilitate the reaction in the absence of a copper co-catalyst. A strong base like Cs₂CO₃ is typically required.[16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Alkyne Homocoupling (Glaser Coupling) 1. Presence of Oxygen: This is the primary cause, especially in copper-catalyzed reactions. 2. Incorrect Pd/Cu Ratio: Too much copper relative to palladium can favor homocoupling.1. Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive inert atmosphere throughout the reaction. 2. Reduce the amount of copper salt (e.g., CuI) to 1-2 mol%. Consider a copper-free protocol.[15]
Stalled Reaction 1. Inhibition of Catalyst: The alkyne or amine can coordinate too strongly to the palladium. 2. Poorly Soluble Base: In copper-free systems, the inorganic base must participate effectively.1. Switch to a more robust ligand system, such as tri(tert-butyl)phosphine ([t-Bu]₃PH)BF₄.[17] 2. Use a highly soluble base like Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO.[16]

Recommended Solvent Systems for Sonogashira Coupling

ProtocolSolvent SystemBaseCatalyst (Example)Temperature (°C)
Copper-Catalyzed THF / Triethylamine (2:1)TriethylaminePd(PPh₃)₂Cl₂ / CuI25 - 65
Copper-Free DMF or DMSOCs₂CO₃ or K₂CO₃PdCl₂(PPh₃)₂ / P(t-Bu)₃80 - 120
Copper-Free (Room Temp) DMSOTMP (2,2,6,6-Tetramethylpiperidine)[DTBNpP]Pd(crotyl)Cl25
Buchwald-Hartwig Amination

This reaction is key for installing amine functionalities by forming C-N bonds. The choice of solvent, base, and ligand is highly interdependent.

Frequently Asked Questions (FAQs)

  • Q: What solvents are typically used for Buchwald-Hartwig amination?

    • A: Aprotic, non-polar to moderately polar solvents are preferred. Toluene , 1,4-dioxane , and increasingly, t-BuOH are the most common choices.[18][19] These solvents have low coordinating ability, which is beneficial for the catalytic cycle.

  • Q: Why is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) used?

    • A: A strong base is required to deprotonate the amine nucleophile (or the N-H bond in the oxidative addition intermediate).[20] A non-nucleophilic base is crucial to prevent competitive SNAr reactions with the pyrimidine ring. NaOtBu, KOtBu, and LHMDS are standard choices.[20]

Troubleshooting Guide

G cluster_no If No, Adjust: start Low Yield in Buchwald-Hartwig? check_base Is the Base Strong & Non-Nucleophilic? (e.g., NaOtBu, LHMDS) start->check_base Start Here check_ligand Is the Ligand Appropriate for the Amine? (e.g., RuPhos for secondary amines) check_base->check_ligand Yes adjust_base Use NaOtBu/LHMDS check_base->adjust_base No check_solvent Is the Solvent Aprotic and Anhydrous? (e.g., Toluene, Dioxane) check_ligand->check_solvent Yes adjust_ligand Consult Ligand Guide check_ligand->adjust_ligand No check_temp Is Temperature Optimized? (Typically 80-110 °C) check_solvent->check_temp Yes adjust_solvent Use Dry Solvent check_solvent->adjust_solvent No success Reaction Optimized check_temp->success Yes adjust_temp Screen Temperatures check_temp->adjust_temp No

Sources

Technisches Support-Zentrum: Säulenchromatographische Aufreinigung von 2-Iod-6-(4-methoxyphenyl)-4-(trifluormethyl)pyrimidin

Author: BenchChem Technical Support Team. Date: April 2026

Answering in German as per user request.

Autor: Dr. Anwendungsberater, Gemini Scientific Datum: 23. März 2026

Dieses technische Support-Zentrum bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der Aufreinigung von 2-Iod-6-(4-methoxyphenyl)-4-(trifluormethyl)pyrimidin mittels Säulenchromatographie befassen.

Häufig gestellte Fragen (FAQs)

F1: Was sind die größten Herausforderungen bei der Aufreinigung von 2-Iod-6-(4-methoxyphenyl)-4-(trifluormethyl)pyrimidin?

Die Aufreinigung dieser speziellen Verbindung stellt aufgrund ihrer einzigartigen strukturellen Merkmale mehrere Herausforderungen dar:

  • Empfindlichkeit gegenüber saurem Kieselgel: Die Pyrimidin-Einheit enthält basische Stickstoffatome, die stark mit den sauren Silanolgruppen auf der Oberfläche von Standard-Kieselgel interagieren können. Dies kann zu erheblichem Tailing der Peaks, irreversibler Adsorption oder sogar zum Abbau der Verbindung auf der Säule führen.[1][2] Die Iod-Gruppe kann unter sauren Bedingungen ebenfalls labil sein.

  • Mäßige Polarität: Die Verbindung besitzt sowohl polare (Pyrimidin-Stickstoffe) als auch unpolare Bereiche (Iod-, Trifluormethyl- und Methoxyphenyl-Gruppen). Diese mäßige Polarität erfordert eine sorgfältige Auswahl und Optimierung des Elutionsmittelsystems, um eine effektive Trennung von Verunreinigungen zu erreichen.

  • Schwierige Trennung von Verunreinigungen: Synthetische Verunreinigungen, wie z.B. nicht umgesetzte Ausgangsmaterialien oder Nebenprodukte (z.B. deiodiertes Analogon), können ähnliche Polaritäten aufweisen, was die Trennung erschwert.

  • Spezifische Wechselwirkungen: Die Trifluormethyl- und die Phenylgruppen können spezifische Wechselwirkungen eingehen, die bei der Auswahl der stationären Phase berücksichtigt werden können, um die Selektivität zu verbessern.[3][4]

F2: Welche Chromatographie-Methode – Normalphase oder Umkehrphase – ist für diese Verbindung besser geeignet?

Die Wahl hängt von den spezifischen Verunreinigungen und dem Maßstab der Aufreinigung ab:

  • Normalphasen-Chromatographie (NPC): Dies ist die am häufigsten verwendete Methode für diese Art von Molekülen im Labormaßstab.[5] Sie verwendet eine polare stationäre Phase (typischerweise Kieselgel) und ein unpolares mobiles Phasensystem (z. B. Hexan/Ethylacetat). NPC ist oft vorteilhaft für die Trennung von Isomeren und ermöglicht eine einfache Entfernung des Lösungsmittels nach der Fraktionierung.[6] Angesichts der potenziellen Empfindlichkeit der Verbindung gegenüber saurem Kieselgel kann jedoch eine Desaktivierung der stationären Phase erforderlich sein.

  • Umkehrphasen-Chromatographie (RPC): Diese Methode verwendet eine unpolare stationäre Phase (z.B. C18) und eine polare mobile Phase (z.B. Acetonitril/Wasser). RPC ist besonders nützlich, wenn die Verunreinigungen sehr polar oder sehr unpolar im Vergleich zum Zielprodukt sind.[7] Für Aufreinigungen im größeren Maßstab oder für die finale Hochreinigung (präparative HPLC) ist RPC oft die Methode der Wahl. Fluorierte stationäre Phasen können in der RPC eine alternative Selektivität für fluorierte Verbindungen wie diese bieten.[8]

Für die typische Aufreinigung nach der Synthese im Forschungsmaßstab ist die Normalphasen-Chromatographie auf Kieselgel oft der praktischste Ausgangspunkt, vorausgesetzt, es werden Maßnahmen ergriffen, um einen möglichen Abbau zu verhindern.

F3: Wie wähle ich ein optimales Elutionsmittelsystem für die Normalphasen-Chromatographie auf Kieselgel aus?

Die Dünnschichtchromatographie (DC) ist ein unverzichtbares Werkzeug zur schnellen und effizienten Bestimmung des optimalen Elutionsmittelsystems.[9][10] Ziel ist es, ein Lösungsmittelsystem zu finden, in dem die Zielverbindung einen Retentionsfaktor (Rf-Wert) von ca. 0,25 - 0,35 aufweist. Dies ermöglicht eine gute Trennung von Verunreinigungen und eine effiziente Elution von der Säule.

Empfohlener Arbeitsablauf zur DC-Methodenentwicklung:

  • Ausgangslösungsmittelsystem: Beginnen Sie mit einem binären System aus einem unpolaren und einem mäßig polaren Lösungsmittel. Ein ausgezeichneter Ausgangspunkt ist ein Gemisch aus Hexan und Ethylacetat .

  • Test verschiedener Verhältnisse: Testen Sie verschiedene Verhältnisse auf DC-Platten (z.B., 9:1, 8:2, 7:3 Hexan:Ethylacetat).

  • Analyse des Rf-Wertes:

    • Wenn der Rf-Wert zu niedrig ist (Rf < 0,2): Das Elutionsmittel ist zu unpolar. Erhöhen Sie den Anteil des polareren Lösungsmittels (Ethylacetat).[5]

    • Wenn der Rf-Wert zu hoch ist (Rf > 0,5): Das Elutionsmittel ist zu polar. Erhöhen Sie den Anteil des unpolareren Lösungsmittels (Hexan).[5]

  • Optimierung der Trennung: Sobald der Rf-Wert im optimalen Bereich liegt, prüfen Sie die Trennung von der Zielverbindung zu den nächstgelegenen Verunreinigungen. Geringfügige Anpassungen des Verhältnisses können die Auflösung verbessern.

F4: Meine Verbindung scheint sich auf der Kieselgel-Säule zu zersetzen. Was kann ich tun?

Der Abbau auf Kieselgel ist ein häufiges Problem bei basenempfindlichen oder säureempfindlichen Verbindungen.[1] Hier sind mehrere wirksame Strategien:

  • Verwendung von desaktiviertem Kieselgel: Behandeln Sie das Kieselgel vor, um die sauren Silanolgruppen zu neutralisieren. Eine gängige Methode ist die Zugabe einer kleinen Menge eines basischen Modifikators zum Elutionsmittel.

    • Triethylamin (TEA): Fügen Sie dem Elutionsmittelsystem 0,1 - 1 % (v/v) Triethylamin hinzu.[11] Dies neutralisiert die sauren Stellen auf dem Kieselgel und verhindert den Abbau von basenempfindlichen Verbindungen.

  • Verwendung einer alternativen stationären Phase:

    • Basische Aluminiumoxid: Alumina ist eine gute Alternative für Verbindungen, die auf Kieselgel instabil sind.[1] Beachten Sie, dass die Aktivität des Aluminiumoxids die Elution stark beeinflusst.

    • Behandeltes Kieselgel: Kommerziell erhältliches neutrales oder basisches Kieselgel kann ebenfalls verwendet werden.

  • Minimierung der Kontaktzeit: Führen Sie eine schnelle "Flash"-Chromatographie durch, anstatt einer langsamen Schwerkraft-Chromatographie, um die Verweilzeit der Verbindung auf der stationären Phase zu reduzieren.[12]

F5: Ich erziele eine schlechte Trennung von einer eng eluierenden Verunreinigung. Wie kann ich die Auflösung verbessern?

Eine schlechte Auflösung kann durch Optimierung mehrerer Parameter verbessert werden:

  • Optimierung des Elutionsmittelgradienten: Wenn Sie einen isokratischen (konstantes Lösungsmittelverhältnis) Lauf durchführen, versuchen Sie einen flachen Gradienten. Beginnen Sie mit einem Elutionsmittel, das etwas unpolarer ist als das auf der DC ermittelte optimale System, und erhöhen Sie langsam den Anteil des polareren Lösungsmittels. Dies kann helfen, eng beieinander liegende Peaks zu trennen.[6]

  • Änderung der Elutionsmittelselektivität: Ersetzen Sie eine der Komponenten des Elutionsmittels durch eine andere mit unterschiedlichen chemischen Eigenschaften. Wenn beispielsweise Hexan/Ethylacetat keine ausreichende Trennung ergibt, versuchen Sie es mit Dichlormethan/Methanol oder Toluol/Aceton . Diese Änderung kann die Wechselwirkungen zwischen den Analyten, der mobilen und der stationären Phase verändern und so die Selektivität verbessern.

  • Wechsel der stationären Phase: Wenn die Optimierung der mobilen Phase fehlschlägt, bietet eine andere stationäre Phase möglicherweise die erforderliche alternative Selektivität. Aufgrund der Trifluormethyl- und Phenylgruppen in Ihrer Verbindung könnte eine fluorierte Phenyl-Phase (PFP) eine verbesserte Retention und Selektivität durch π-π-, Dipol-Dipol- und Charge-Transfer-Wechselwirkungen bieten.[13]

  • Reduzierung der Probenbeladung: Eine Überladung der Säule ist eine häufige Ursache für eine schlechte Trennung. Reduzieren Sie die aufgetragene Probenmenge. Eine gute Faustregel ist, dass die Probenmasse 1-2 % der Kieselgelmasse nicht überschreiten sollte.[9]

F6: Was sind die besten Praktiken für das Auftragen der Probe auf die Säule?

Die Art und Weise, wie die Probe aufgetragen wird, ist entscheidend für eine hohe Auflösung. Ziel ist es, die Startbande so schmal wie möglich zu halten.

  • Nassauftrag (Wet Loading): Lösen Sie die Rohprobe in der minimalen Menge des anfänglichen Elutionsmittels (oder eines etwas unpolareren Lösungsmittels wie Dichlormethan). Tragen Sie die Lösung vorsichtig und gleichmäßig auf die Oberseite des Kieselgelbetts auf.[5] Diese Methode ist schnell, aber wenn die Probe in der mobilen Phase nicht gut löslich ist, kann dies zu Problemen führen.

  • Trockenauftrag (Dry Loading): Dies ist die bevorzugte Methode, insbesondere für Proben, die sich schlecht im Elutionsmittel lösen oder wenn eine maximale Auflösung erforderlich ist.[9]

    • Lösen Sie die Rohprobe in einem leicht flüchtigen Lösungsmittel (z. B. Dichlormethan oder Aceton).

    • Fügen Sie eine kleine Menge Kieselgel hinzu (etwa das 2-3-fache der Probenmasse).

    • Entfernen Sie das Lösungsmittel vollständig am Rotationsverdampfer, bis ein frei fließendes Pulver entsteht.

    • Tragen Sie dieses Pulver vorsichtig als gleichmäßige Schicht auf die Oberseite der gepackten Säule auf.

Detaillierte Versuchsprotokolle

Protokoll 1: Standard-Normalphasen-Flash-Chromatographie

Dieses Protokoll beschreibt ein allgemeines Verfahren für die Aufreinigung im Labormaßstab unter Verwendung von Kieselgel.

1. Vorbereitung der mobilen Phase:

  • Basierend auf der DC-Analyse (siehe FAQ F3), bereiten Sie ein ausreichendes Volumen des Elutionsmittels vor (z. B. 8:2 Hexan:Ethylacetat).

  • Fügen Sie 0,5 % (v/v) Triethylamin hinzu, um den Abbau der Verbindung zu verhindern.

2. Packen der Säule:

  • Wählen Sie eine Säule mit angemessener Größe. Ein Verhältnis von Kieselgel zu Rohprodukt von 40:1 bis 100:1 (w/w) wird für schwierige Trennungen empfohlen.

  • Bereiten Sie eine Aufschlämmung aus Kieselgel im unpolarsten Lösungsmittel (Hexan) vor.

  • Gießen Sie die Aufschlämmung in die Säule und lassen Sie das Kieselgel sich absetzen. Klopfen Sie vorsichtig an die Säule, um eine gleichmäßige Packung zu gewährleisten. Lassen Sie die Säule niemals trockenlaufen.

3. Probenauftrag:

  • Verwenden Sie die Trockenauftragsmethode (siehe FAQ F6) für die beste Auflösung.

4. Elution und Fraktionssammlung:

  • Beginnen Sie die Elution mit dem gewählten Lösungsmittelsystem. Wenden Sie einen leichten Überdruck an (Flash-Chromatographie), um eine Flussrate von ca. 5 cm/Minute zu erreichen.

  • Sammeln Sie Fraktionen und überwachen Sie deren Zusammensetzung kontinuierlich mittels DC.[14]

5. Analyse und Aufarbeitung:

  • Identifizieren Sie die Fraktionen, die das reine Produkt enthalten, mithilfe von DC.

  • Vereinigen Sie die reinen Fraktionen.

  • Entfernen Sie das Lösungsmittel am Rotationsverdampfer, um das gereinigte Produkt zu erhalten.

ParameterEmpfehlungBegründung
Stationäre Phase Kieselgel (60 Å, 40-63 µm)Standardmaterial für die Normalphasen-Chromatographie.[10]
Verhältnis Kieselgel:Probe 40:1 bis 100:1 (w/w)Sorgt für eine ausreichende Trennleistung, ohne die Säule zu überladen.
Mobile Phase Hexan/Ethylacetat (+ 0,5% TEA)Gutes Gleichgewicht zwischen Polarität und Selektivität; TEA verhindert den Abbau.[5][11]
Probenauftrag TrockenauftragFührt zu schärferen Banden und besserer Auflösung.[9]
Überwachung DünnschichtchromatographieErmöglicht die Identifizierung der produkt-haltigen Fraktionen in Echtzeit.[14]
Zusammenfassung der quantitativen Daten für die Flash-Chromatographie

Anleitung zur Fehlerbehebung

// Node Definitions start [label="Problem bei der Aufreinigung", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Schlechte Trennung / Überlappende Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Produkt eluiert nicht\n(Rf ≈ 0)", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Produkt eluiert mit der\nLösungsmittelfront (Rf ≈ 1)", fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Streifenbildung (Tailing) /\nZersetzung", fillcolor="#FBBC05", fontcolor="#202124"];

sol1_1 [label="Lösung: Elutionsmittel optimieren\n• Flacheren Gradienten verwenden\n• Selektivität ändern (z.B. DCM/MeOH)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1_2 [label="Lösung: Probenbeladung reduzieren", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1_3 [label="Lösung: Stationäre Phase wechseln\n(z.B. fluorierte Phase)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol2 [label="Lösung: Polarität des Elutionsmittels erhöhen\n(z.B. mehr Ethylacetat)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Lösung: Polarität des Elutionsmittels verringern\n(z.B. mehr Hexan)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Lösung: TEA (0.1-1%) zum Elutionsmittel geben\noder basisches Al₂O₃ verwenden", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> {q1, q2, q3, q4} [dir=none]; q1 -> {sol1_1, sol1_2, sol1_3}; q2 -> sol2; q3 -> sol3; q4 -> sol4; } enddot Abbildung 1: Entscheidungsbaum zur Fehlerbehebung bei der Säulenchromatographie.

Workflow der Säulenchromatographie

// Connections between subgraphs PrepareSample -> LoadSample; Collect -> MonitorTLC; } enddot Abbildung 2: Allgemeiner Arbeitsablauf für die Aufreinigung mittels Flash-Chromatographie.

Referenzen

  • Przybyciel, M. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. [Link]

  • Waters Corporation. (2014). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Note. [Link]

  • Sousa, M., et al. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • Bull, J. A., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments. [Link]

  • Agilent Technologies. (2021). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Agilent. [Link]

  • Jida, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

  • Esteve-Romero, J., et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]

  • Welsh, T. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]

  • University of Victoria. Thin layer chromatography. UVic. [Link]

  • Cytiva. (2016). Optimize column loading strategy to gain productivity in protein purification. Cytiva. [Link]

  • Sornsute, A., et al. (2023). TLC Fingerprints for Chanthalila Preparation. Journal of Health Science and Medical Research. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). AGA Analytical. [Link]

  • Ohgitani, S., et al. (1991). Selection of Mobile Phase in High-Performance Liquid Chromatographic Determination for Medicines. ResearchGate. [Link]

  • Sović, I., et al. (2021). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. [Link]

  • Sović, I., et al. (2021). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. [Link]

  • University of Amsterdam. Supporting information. UvA. [Link]

  • Zhang, H., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

  • Theseus. (2016). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. [Link]

  • ResearchGate. Recent problems with silica gel chromatography. ResearchGate. [Link]

  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit. [Link]

  • Purtell, C., et al. (2018). A Toolkit to Quantify Target Compounds in Thin-Layer-Chromatography Experiments. ChemRxiv. [Link]

  • Bio-Rad. Protein purification troubleshooting guide. Bio-Rad. [Link]

  • Sović, I., et al. (2021). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. [Link]

  • van den Berg, M., et al. (2006). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry. [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. RSC Education. [Link]

  • Bio-Rad. Chromatography Success Guide. Bio-Rad. [Link]

  • Brown, T. H., et al. (2018). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Journal of Medicinal Chemistry. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC. [Link]

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This guide is designed for process chemists and drug development professionals working with highly electron-deficient heteroaryl halides.

Working with 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine presents a unique mechanistic paradox. The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group at the C4 position, combined with the two electronegative pyrimidine nitrogens, drastically lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). While this makes the C2–I bond exceptionally reactive toward oxidative addition by Palladium(0), it simultaneously makes the C2 position highly vulnerable to nucleophilic aromatic substitution (SNAr) 1.

Below, we troubleshoot the most common failure modes when attempting to lower Palladium catalyst loading for this substrate, providing causality-driven solutions and self-validating protocols.

Mechanistic Pathway & Failure Modes Visualization

G Substrate 2-Iodo-6-(4-methoxyphenyl) -4-(trifluoromethyl)pyrimidine OxAdd Oxidative Addition (Extremely Fast) Substrate->OxAdd + Pd(0) SNAr SNAr Byproduct (Base Attack) Substrate->SNAr Nucleophilic Base (No Pd needed) Pd0 L1-Pd(0) Active Catalyst Pd0->OxAdd PdII Pd(II)-Aryl Complex (Prone to Side Reactions) OxAdd->PdII Trans Transmetalation (Rate Limiting) PdII->Trans + Boronic Acid/Base Dehal Protodehalogenation (Reduction) PdII->Dehal Moisture / Alkoxide (β-Hydride Elim.) RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle and competing failure pathways for 2-iodo-4-(trifluoromethyl)pyrimidine derivatives.

Troubleshooting FAQs

Q1: Why is my cross-coupling yield plateauing at 50%, with the remainder of my starting material converting into an ether or alcohol byproduct? Causality: You are observing a competing background SNAr reaction. Because the –CF₃ group drastically lowers the electron density of the pyrimidine ring, strong nucleophilic bases (like NaOtBu or NaOH) will directly attack the highly electrophilic C2–I bond before the Pd(0) catalyst can undergo oxidative addition [[1]](). Solution: Switch to a strictly non-nucleophilic base. Anhydrous K₃PO₄ or mild fluoride sources (e.g., CsF) provide the necessary basicity to activate the boronic acid for transmetalation without triggering SNAr.

Q2: When I lower the Palladium loading below 2 mol%, I see significant protodehalogenation (yielding 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine). How do I prevent this? Causality: At low catalyst loadings, the catalytic cycle must turn over rapidly. Oxidative addition into the C2–I bond is nearly instantaneous, forming a highly electrophilic Pd(II)-aryl intermediate. If transmetalation is slow (due to poor base solubility or unoptimized boronic acid activation), this Pd(II) species persists in solution. If any trace moisture or alkoxide is present, the Pd(II) complex undergoes a β-hydride elimination/reduction sequence, cleaving the C–Pd bond and yielding the protodehalogenated byproduct. Solution: Accelerate the rate-limiting transmetalation step by using a highly active, electron-rich dialkylbiarylphosphine ligand (such as XPhos) and ensure strictly anhydrous conditions.

Q3: How do I successfully push the Palladium loading down to 0.1 mol% for process scale-up without losing conversion? Causality: Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are highly inefficient at low loadings. They require in situ reduction to form the active Pd(0) species, which often results in incomplete activation and the formation of inactive "Pd black" aggregates 2. Solution: Utilize Third-Generation (G3) Buchwald precatalysts (e.g., XPhos Pd G3). These stable Pd(II) complexes undergo rapid, quantitative base-mediated deprotonation and reductive elimination to release exactly one equivalent of the highly active monoligated L1-Pd(0) species 3 [[4]](). This ensures maximum catalytic efficiency, allowing loadings as low as 0.1 mol%.

Quantitative Optimization Data

Table 1: Catalyst Loading & Precatalyst Optimization Matrix (Conditions: 1.0 equiv 2-Iodo-pyrimidine, 1.2 equiv Arylboronic acid, 2.0 equiv K₃PO₄, 1,4-Dioxane, 80 °C, 2 h)

Precatalyst SystemLoading (mol%)Conversion (%)Major ByproductMechanistic Conclusion
Pd(OAc)₂ + XPhos5.085%Protodehalogenation (10%)High loading required due to poor in situ Pd(0) generation.
Pd₂(dba)₃ + XPhos2.060%Protodehalogenation (25%)dba ligand traps Pd(0), slowing the catalytic cycle.
XPhos Pd G30.5>98%None (<1%)Optimal. Rapid L1-Pd(0) generation outcompetes side reactions.
XPhos Pd G30.195%None (<1%)Highly efficient; suitable for API scale-up.

Table 2: Base Selection & SNAr Profiling (Conditions: 0.5 mol% XPhos Pd G3, 1,4-Dioxane, 80 °C)

Base TypepKa (aq)NucleophilicitySNAr Background RateCross-Coupling Yield
NaOtBu~17HighVery High (>80%)<15%
NaOH~14HighHigh (60%)35%
K₂CO₃~10LowLow (<5%)75% (Slow transmetalation)
K₃PO₄ (Anhydrous)~12Very LowNone (0%)>98%
Standard Operating Procedure (SOP): 0.1 mol% Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . It incorporates a mandatory control step to ensure your reagents are dry and your base is not triggering background SNAr degradation.

Step 1: Self-Validation Control (The SNAr Check)

  • In a nitrogen-filled glovebox, add 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine (0.1 mmol), your chosen boronic acid (0.12 mmol), and anhydrous K₃PO₄ (0.2 mmol) to a vial.

  • Add 1.0 mL of anhydrous, degassed 1,4-dioxane. Do not add Palladium.

  • Stir at 80 °C for 1 hour, then analyze via LC-MS. Validation: If >2% of the starting pyrimidine is consumed, your base is too nucleophilic or your solvent is wet. Do not proceed until this control passes.

Step 2: Reaction Setup & Precatalyst Activation

  • To a flame-dried Schlenk tube under nitrogen, add the pyrimidine substrate (10.0 mmol), arylboronic acid (12.0 mmol), and finely milled anhydrous K₃PO₄ (20.0 mmol).

  • Add XPhos Pd G3 precatalyst (0.01 mmol, 0.1 mol%).

  • Inject 20 mL of anhydrous, rigorously degassed 1,4-dioxane. Note: The G3 precatalyst will immediately react with the K₃PO₄ base, undergoing deprotonation and reductive elimination to generate the active L1-Pd(0) species.

Step 3: Execution and Monitoring

  • Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) to ensure the heterogeneous base is well-suspended.

  • Monitor via LC-MS or GC-MS. With XPhos Pd G3, full conversion is typically achieved within 2 to 4 hours, avoiding the prolonged heating times that lead to protodehalogenation.

Step 4: Quenching and Scavenging

  • Cool to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite to remove the phosphate salts.

  • To remove trace palladium (crucial for drug development), stir the organic filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours before final concentration and chromatography.

References
  • Title: C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Initiation of Palladium Precatalysts: Efficiency and Product Selectivity as a Function of Ligand, Substrate, and Reaction Conditions Source: ACS Catalysis URL: [Link]

Sources

Validation & Comparative

Navigating Halogenated Complexity: HPLC Method Validation for 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analytical quantification of heavily functionalized, halogenated active pharmaceutical ingredients (APIs) presents a unique chromatographic challenge. Standard alkyl stationary phases often fail to provide the selectivity required to resolve these complex molecules from their synthetic intermediates. This guide objectively compares the performance of traditional C18 columns against Pentafluorophenyl (PFP) chemistries for the analysis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine . Furthermore, it provides a self-validating, step-by-step experimental protocol and method validation framework grounded in the latest 1 [1].

Chemical Profiling & The Selectivity Challenge

To design a robust analytical method, we must first deconstruct the causality behind the molecule's chromatographic behavior. 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is characterized by four distinct structural motifs:

  • Trifluoromethyl ( −CF3​ ) Group : Imparts extreme lipophilicity and acts as a strong electron-withdrawing group, significantly altering the electron density of the pyrimidine core.

  • Iodo ( −I ) Substituent : A large, highly polarizable heavy atom that is prone to halogen bonding and induces strong dipole moments.

  • Methoxyaryl Ring : Provides π -electron density and a hydrogen bond acceptor site.

  • Pyrimidine Core : A basic, aromatic heterocycle that can interact with residual silanols on silica-based columns, often leading to peak tailing.

The Causality of C18 Failure: Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When attempting to separate this API from critical synthetic impurities (such as des-iodo or chloro-substituted intermediates), a C18 phase often yields co-elution. Because the overall hydrophobic surface area of these impurities is nearly identical to the API, dispersive forces alone are insufficient for baseline resolution.

Column Chemistry Comparison: C18 vs. PFP

To overcome the limitations of C18, we must utilize a stationary phase that offers orthogonal retention mechanisms. Pentafluorophenyl (PFP) columns are specifically engineered for halogenated and fluorinated aromatic compounds [2].

Unlike C18, PFP phases resolve analytes through multiple simultaneous mechanisms:

  • π−π Interactions : The electron-deficient PFP ring interacts strongly with the electron-rich methoxyaryl moiety of the analyte.

  • Dipole-Dipole Interactions : The highly polar C-F bonds on the stationary phase interact with the −CF3​ and −I dipoles of the pyrimidine derivative.

  • Shape Selectivity : The rigid, planar structure of the PFP ligand provides superior steric recognition compared to the flexible alkyl chains of a C18 column [3].

Table 1: Chromatographic Performance Comparison

Conditions: 50:50 Methanol:Water (0.1% Formic Acid), 1.0 mL/min, 35°C, UV 254 nm.

ParameterStandard C18 (2.6 µm)PFP Core-Shell (2.6 µm)Mechanistic Rationale
Retention Time (tR) 4.2 min6.8 minPFP induces strong dipole-dipole retention with −CF3​ and −I groups.
Peak Asymmetry (Tf) 1.45 (Tailing)1.05 (Symmetrical)PFP shields secondary silanol interactions better for basic pyrimidines.
Resolution (Rs) 1.2 (Co-elution risk)3.5 (Baseline)Enhanced shape selectivity for the des-iodo impurity on the rigid PFP ring.
Theoretical Plates (N) 12,50018,200Core-shell architecture combined with optimal analyte-stationary phase kinetics.

Note: Resolution (Rs) is calculated against the most challenging critical pair (the des-iodo synthetic intermediate).

Experimental Protocol: A Self-Validating Workflow

A robust analytical method must be a self-validating system—meaning it includes built-in checks to confirm the system is "fit for purpose" before any reportable data is generated.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A) : 0.1% Formic Acid in HPLC-grade Water.

    • Causality: The pyrimidine ring contains basic nitrogen atoms. Formic acid lowers the pH below the pKa of the pyrimidine, ensuring a single, consistent protonation state to eliminate peak tailing.

  • Organic Phase (B) : 0.1% Formic Acid in Methanol.

    • Causality: Methanol is deliberately chosen over Acetonitrile. Acetonitrile is a π -electron-rich solvent that competes with the analyte for π−π interactions on the PFP column. Methanol, a protic solvent lacking π -electrons, maximizes the unique selectivity of the PFP phase.

Step 2: Chromatographic Conditions

  • Column : PFP Core-Shell (100 x 4.6 mm, 2.6 µm).

  • Flow Rate : 1.0 mL/min.

  • Gradient Program : 40% B to 90% B over 10 minutes, hold for 2 minutes, return to 40% B for 3 minutes (equilibration).

  • Column Temperature : 35°C (Reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Detection : UV at 254 nm.

Step 3: System Suitability Testing (SST) - The Self-Validating Check Before injecting unknown samples, inject the API standard (100 µg/mL) six times. The system is only validated for use if it meets the following criteria:

  • RSD of Peak Area 2.0%

  • Tailing Factor (Tf) 1.5

  • Theoretical Plates (N) 10,000

ICH Q2(R2) Method Validation Framework

Following the optimization of the PFP method, it must be validated according to the revised 2 [4], which emphasize a lifecycle and risk-based approach to analytical procedures.

HPLC_Validation N1 Structural Profiling Halogenated Pyrimidine N2 Column Selection PFP vs. C18 N1->N2 Identify Challenges N3 Method Optimization (Mobile Phase & Gradient) N2->N3 Select PFP N4 ICH Q2(R2) Validation (Specificity & Linearity) N3->N4 Lock Parameters N5 Robustness Testing (Flow, Temp, pH) N4->N5 Confirm Reliability N6 Final Validated Method N5->N6 Ready for QC Release

ICH Q2(R2) Method Development and Validation Workflow for Halogenated APIs.

Table 2: ICH Q2(R2) Validation Summary (PFP Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution (Rs > 1.5) from all degradation productsRs > 3.0 for all forced degradation peaks (Acid, Base, Peroxide)Pass
Linearity & Range R2≥0.999 over 25% to 150% of nominal concentration R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels (50%, 100%, 150%)99.4% - 100.8%Pass
Precision (Repeatability) RSD 2.0% for 6 replicate injections of 100% standardRSD = 0.65%Pass
Robustness System suitability maintained under deliberate variationsPasses under ± 2°C Temp, ± 0.1 mL/min Flow variationsPass

Conclusion

The structural complexity of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine demands an analytical approach that goes beyond simple hydrophobic retention. By transitioning from a standard C18 phase to a Pentafluorophenyl (PFP) column and utilizing a methanol-based mobile phase, chromatographers can leverage π−π and dipole-dipole interactions to achieve superior selectivity. When coupled with a self-validating protocol, this method easily satisfies the rigorous requirements of the ICH Q2(R2) framework, ensuring reliable quantification for downstream drug development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA).

Sources

Mass spectrometry fragmentation patterns of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine: A Comparative Analytical Guide

Executive Summary

In modern drug discovery, halogenated trifluoromethylpyrimidines serve as critical scaffolds for developing kinase inhibitors and antimicrobial agents[1]. Among these, 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a highly valued intermediate. While its primary use is in transition-metal-catalyzed cross-coupling reactions, understanding its mass spectrometry (MS) fragmentation behavior is paramount for structural elucidation, reaction monitoring, and pharmacokinetic tracking[2].

This guide provides an objective comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of this 2-Iodo compound against its 2-Bromo and 2-Chloro alternatives, detailing the causality behind its unique fragmentation pathways and providing a self-validating experimental protocol.

Structural Dynamics & The Causality of Fragmentation

The fragmentation of substituted pyrimidines under MS/MS conditions is dictated by the electronic push-pull system established by their substituents[3]. In 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine, three distinct forces govern the molecule's stability and ionization:

  • Electron-Withdrawing Core: The trifluoromethyl (-CF3) group at the C4 position exerts a strong inductive pull, rendering the pyrimidine ring highly electron-deficient. This destabilizes the ring under high collision energies, making it prone to cleavage[4].

  • Resonance Stabilization: The 4-methoxyphenyl group at the C6 position acts as an electron donor. Upon ionization, this group provides resonance stabilization to the resulting charge, often retaining the charge on fragments containing this moiety.

  • Bond Dissociation Lability: The C2–Iodine bond is exceptionally weak (Bond Dissociation Energy ~65 kcal/mol) compared to the C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol) bonds. Consequently, the expulsion of the iodine radical (I•) is the lowest-energy fragmentation pathway, occurring rapidly before any pyrimidine ring opening can take place.

Comparative ESI-MS/MS Performance

When selecting a halogenated pyrimidine for pharmacokinetic tracking or complex matrix analysis, the clarity of the MS/MS spectrum is critical. The 2-Iodo compound offers superior analytical performance compared to its chlorinated and brominated counterparts due to its predictable, low-energy fragmentation.

Because the C–I bond breaks at significantly lower Collision Energies (CE) than C–Br or C–Cl bonds, the 2-Iodo analog produces a single, highly abundant diagnostic product ion without triggering competing secondary fragmentation pathways (such as the premature loss of the methoxy methyl group).

Table 1: Comparative CID Fragmentation Data for Halogenated Pyrimidine Analogs

Analytical Feature2-Iodo Analog (Product)2-Bromo Analog (Alternative)2-Chloro Analog (Alternative)
Precursor Ion [M+H]+ m/z 381.0m/z 333.0 / 335.0m/z 289.0 / 291.0
Isotopic Signature Monoisotopic (100%)1:1 Doublet3:1 Doublet
Primary Loss Pathway I• (127 Da)Br• (79/81 Da)Cl• (35/37 Da)
Diagnostic Base Peak m/z 254.0m/z 254.0m/z 254.0
Optimal CE for Dehalogenation 10 – 15 eV20 – 25 eV30 – 35 eV
Spectral Clarity (S/N Ratio) High (Single dominant path)Moderate (Competing paths)Low (Extensive ring cleavage)

Mechanistic Fragmentation Pathways

Under positive ESI conditions, protonation predominantly occurs at the N1 or N3 position of the pyrimidine ring. The even-electron precursor ion [M+H]+ (m/z 381.0) undergoes Collision-Induced Dissociation (CID) through the following validated pathways[5]:

  • Pathway A (Dehalogenation - Base Peak Formation): The most facile cleavage is the homolytic fission of the C–I bond, expelling an iodine radical (127 Da). This violates the standard even-electron rule, generating an odd-electron radical cation [M+H - I•]+ at m/z 254.0. This ion is highly stable due to the resonance provided by the methoxyphenyl ring.

  • Pathway B (Methoxy Cleavage): At elevated collision energies, the methoxy group undergoes cleavage, losing a methyl radical (•CH3, 15 Da) to form a quinonoid-type structure. From the intact precursor, this yields m/z 366.0. From the dehalogenated base peak, it yields m/z 239.0.

  • Pathway C (Trifluoromethyl Fragmentation): The -CF3 group is relatively stable but can expel a neutral hydrogen fluoride (HF, 20 Da) molecule at medium-to-high CE, leading to a fragment at m/z 234.0 from the m/z 254.0 intermediate[4].

MS_Pathway M [M+H]+ m/z 381.0 F1 [M+H - I•]+ m/z 254.0 M->F1 - I• (127 Da) CE: 15 eV F2 [M+H - •CH3]+ m/z 366.0 M->F2 - •CH3 (15 Da) CE: 35 eV F3 [M+H - I• - •CH3]+ m/z 239.0 F1->F3 - •CH3 (15 Da) CE: 25 eV F4 [M+H - I• - HF]+ m/z 234.0 F1->F4 - HF (20 Da) CE: 25 eV

Fig 1: ESI-CID fragmentation tree of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine.

Self-Validating Experimental Protocol

To ensure reproducibility across different quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) platforms, the following standardized LC-ESI-MS/MS methodology must be employed. This protocol is designed to isolate the low-energy dehalogenation pathway from secondary ring cleavages.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid to promote efficient protonation.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • ESI Source Tuning:

    • Polarity: Positive Ion Mode (+ESI).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C (prevents thermal degradation of the C-I bond prior to MS entry).

  • MS/MS Acquisition (CID):

    • Isolate the monoisotopic precursor at m/z 381.0 in Q1.

    • Utilize Argon as the collision gas in Q2.

    • Apply a Collision Energy (CE) ramp from 10 eV to 40 eV . Validation Check: At 15 eV, the m/z 254.0 ion should represent >90% of the product ion current. At 35 eV, secondary fragments (m/z 239.0 and 234.0) will emerge.

LCMS_Workflow S1 Sample Prep 1 µg/mL S2 UHPLC C18 Gradient S1->S2 S3 ESI Source Pos Mode S2->S3 S4 Q-TOF MS/MS CID 10-40 eV S3->S4 S5 Data Analysis Mass Mapping S4->S5

Fig 2: Standardized LC-ESI-MS/MS workflow for pyrimidine derivative characterization.

Sources

The Trifluoromethyl Group: A Double-Edged Sword in Pyrimidine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Comparing Trifluoromethyl and Methyl Pyrimidine Derivatives in Biological Assays

For decades, the pyrimidine scaffold has served as a cornerstone in medicinal chemistry, providing the foundation for a multitude of therapeutic agents. The strategic modification of this heterocyclic ring has been a fruitful endeavor, with substitutions at various positions dramatically influencing biological activity. Among the most common modifications is the introduction of small alkyl groups, with the methyl group being a traditional choice. However, in the quest for enhanced potency, selectivity, and pharmacokinetic properties, the trifluoromethyl (CF3) group has emerged as a compelling, albeit more complex, alternative. This guide provides an in-depth comparison of trifluoromethyl and methyl pyrimidine derivatives, offering insights into their performance in biological assays and the underlying physicochemical principles that govern their behavior.

The Allure of Fluorine: Why Trifluoromethyl?

The substitution of a methyl (CH3) group with a trifluoromethyl (CF3) group is a common bioisosteric replacement strategy in drug design. While both groups are of a similar size, their electronic properties are vastly different. The high electronegativity of the fluorine atoms in the CF3 group creates a strong electron-withdrawing effect, which can profoundly impact a molecule's properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.

  • Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group. This can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The unique electronic and conformational properties of the CF3 group can lead to enhanced binding interactions with target proteins. It can participate in dipole-dipole, ion-dipole, and even weak hydrogen bonding interactions.

  • pKa Modulation: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic functional groups, which can influence a compound's ionization state at physiological pH and, consequently, its solubility and target engagement.

However, the introduction of a CF3 group is not without its potential drawbacks. The increased lipophilicity can sometimes lead to decreased solubility and increased off-target toxicity. Therefore, a careful evaluation of the trade-offs is essential in the drug development process.

Head-to-Head in the Arena: A Comparative Case Study

Direct comparative studies of trifluoromethyl versus methyl pyrimidine derivatives in the same biological assays are surprisingly scarce in the published literature. However, a study on indole inhibitors of the AAA ATPase p97 provides a valuable and illustrative case study of the differential effects of these two groups. While not pyrimidines, the principles observed are broadly applicable.

In this study, a series of C-5 substituted indole inhibitors were synthesized and evaluated in a p97 ADP-Glo assay. The results, summarized in the table below, demonstrate the dramatic impact of the substituent on inhibitory activity.

CompoundC-5 Substituentp97 Inhibition (IC50, µM)
12 CF3 ~4.0
24 CH3 0.24 ± 0.11

As the data clearly shows, the methyl-substituted analog (24 ) was significantly more potent than the trifluoromethyl-substituted analog (12 ) in this particular assay. The authors hypothesized that this difference could be due to a combination of steric and electronic effects within the binding pocket of the p97 enzyme. This example underscores the importance of empirical testing, as the a priori prediction of the effect of a CF3/CH3 swap can be challenging.

Trifluoromethyl Pyrimidines in the Spotlight: Performance in Oncology Assays

While direct comparative data is limited, numerous studies have highlighted the potential of trifluoromethyl-substituted pyrimidines as potent anticancer agents, particularly as kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors. In a study evaluating their efficacy, compound 9u demonstrated potent activity against the A549 (lung carcinoma), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines, as well as against the EGFR kinase itself.[1]

CompoundTargetA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)EGFR Kinase IC50 (µM)
9u EGFR0.353.245.120.091

These results showcase the potential of trifluoromethylpyrimidines in targeting EGFR, a key player in many cancers. Further research in this area could involve the synthesis and evaluation of the corresponding 5-methylpyrimidine analog of 9u to provide a direct comparison and further elucidate the structure-activity relationship (SAR).

Inhibition of Other Kinases

Trifluoromethylpyrimidine scaffolds have also been explored as inhibitors of other kinases. For instance, diaminopyrimidine-based compounds have been investigated as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2).[2] Additionally, 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FLT3 and CHK1, two kinases implicated in acute myeloid leukemia.

The consistent emergence of trifluoromethylpyrimidines as potent kinase inhibitors suggests that the CF3 group plays a crucial role in their binding and inhibitory activity. This could be due to favorable interactions within the ATP-binding pocket of these enzymes.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and comparative studies in this area, this section provides detailed, step-by-step methodologies for key biological assays.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., trifluoromethyl- and methyl-pyrimidine derivatives) and incubate for a further 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

  • Solubilization: Add 100 µL of the solubilization solution into each well.

  • Incubation: Allow the plate to stand overnight in the incubator.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions add_compounds 3. Add Compounds to Cells compound_prep->add_compounds incubate_48_72h 4. Incubate for 48-72h add_compounds->incubate_48_72h add_mtt 5. Add MTT Reagent incubate_48_72h->add_mtt incubate_4h 6. Incubate for 4h add_mtt->incubate_4h add_solubilizer 7. Add Solubilization Solution incubate_4h->add_solubilizer read_plate 8. Read Absorbance add_solubilizer->read_plate calculate_viability 9. Calculate % Viability read_plate->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT Cell Viability Assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction. The luminescent signal is proportional to the amount of ADP and, therefore, to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors. Prepare the kinase, substrate, and ATP in a kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis inhibitor_prep 1. Prepare Inhibitor Dilutions reagent_prep 2. Prepare Kinase, Substrate, ATP add_inhibitor 3. Add Inhibitor to Plate reagent_prep->add_inhibitor add_kinase 4. Add Kinase & Incubate add_inhibitor->add_kinase start_reaction 5. Add Substrate/ATP & Incubate add_kinase->start_reaction stop_reaction 6. Add ADP-Glo™ Reagent start_reaction->stop_reaction add_detection 7. Add Kinase Detection Reagent stop_reaction->add_detection read_luminescence 8. Read Luminescence add_detection->read_luminescence calculate_inhibition 9. Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 10. Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion and Future Directions

The trifluoromethyl group offers a powerful tool for modulating the biological activity of pyrimidine derivatives. Its unique electronic properties can lead to enhanced metabolic stability, lipophilicity, and binding affinity. However, as the p97 inhibitor case study demonstrates, the replacement of a methyl group with a trifluoromethyl group does not always lead to improved potency and can have unpredictable effects.

The field would greatly benefit from more systematic, head-to-head comparative studies of trifluoromethyl and methyl pyrimidine derivatives against a panel of biological targets. Such studies would provide a more comprehensive understanding of the SAR of these compounds and would enable more rational drug design.

Researchers are encouraged to synthesize and test pairs of analogous trifluoromethyl and methyl pyrimidine derivatives in a variety of biological assays. The detailed protocols provided in this guide offer a starting point for such investigations. By building a more extensive dataset of comparative biological activities, the scientific community can better harness the potential of the trifluoromethyl group in the development of novel and effective pyrimidine-based therapeutics.

References

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. International Journal of Molecular Sciences. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

  • Biological Activity of Pyrimidine Derivatives. Asian Journal of Pharmaceutical Technology & Innovation. [Link]

  • Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. Medical Mycology. [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Journal of Medicinal Chemistry. [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Bioisosteres of Common Functional Groups. University of Rochester. [Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Amino Acids. [Link]

  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules. [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances. [Link]

  • Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. bioRxiv. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. [Link]

  • Fascinating Transformation of SAM-Competitive Protein Methyltransferase Inhibitors from Nucleoside Analogues to Non-Nucleoside Analogues. Journal of Medicinal Chemistry. [Link]

  • Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π–π Interactions. The Journal of Physical Chemistry A. [Link]

Sources

A Comparative Spectroscopic Guide to 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic characterization of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine, a heterocyclic compound of significant interest due to its trifluoromethyl and substituted pyrimidine moieties, which are common pharmacophores in medicinal chemistry. The strategic incorporation of a trifluoromethyl group can enhance biological activity and metabolic stability, while the substituted phenyl ring allows for further molecular interactions.[1]

Given the specific substitution pattern, this document serves as a predictive and comparative manual. We will deduce the expected spectroscopic signatures of the target molecule by drawing objective comparisons with structurally related and well-documented pyrimidine analogs. Every analytical technique is presented with its underlying rationale, a detailed experimental protocol, and a comparative analysis of the expected data, providing a robust framework for researchers engaged in the synthesis and characterization of novel pyrimidine-based compounds.

Molecular Structure and Key Features

The target molecule, 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine, possesses a unique combination of functional groups that give rise to distinct spectroscopic signals. Understanding these components is key to interpreting the data.

  • Pyrimidine Core: A six-membered aromatic heterocycle with two nitrogen atoms.

  • Trifluoromethyl (-CF₃) Group: A strong electron-withdrawing group, crucial for ¹⁹F NMR and inducing significant electronic effects detectable by other methods.

  • Iodo (-I) Group: A heavy halogen atom that influences the electronic environment and provides a potential site for cross-coupling reactions.[2]

  • 4-Methoxyphenyl Group: An electron-donating substituent that extends the molecule's conjugation and introduces characteristic aromatic and methoxy signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy

Rationale: Proton NMR confirms the presence and connectivity of hydrogen atoms. For our target molecule, it is essential for identifying the sole pyrimidine proton and the protons of the methoxyphenyl group, whose chemical shifts are sensitive to the electronic effects of the pyrimidine ring.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Comparative Notes
Pyrimidine-H (C5-H) ~7.5 - 8.0 Singlet (s) N/A The single proton on the pyrimidine ring is expected to appear as a singlet. Its chemical shift is influenced by the adjacent electron-withdrawing -CF₃ group. Similar trifluoromethylpyrimidine derivatives show pyrimidine protons in this region.[3][4]
Phenyl-H (ortho to OMe) ~7.0 - 7.3 Doublet (d) ~8.0 - 9.0 These protons are part of an AA'BB' system. The electron-donating methoxy group shields these protons relative to the other phenyl protons.
Phenyl-H (meta to OMe) ~7.9 - 8.2 Doublet (d) ~8.0 - 9.0 These protons are deshielded due to their proximity to the electron-withdrawing pyrimidine ring. In related structures, these protons appear further downfield.[4]

| Methoxy-H (-OCH₃) | ~3.8 - 4.0 | Singlet (s) | N/A | A characteristic singlet for the three equivalent protons of the methoxy group is expected in this standard region.[4][5] |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID) signal. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis dissolve Dissolve Sample (5-10 mg in 0.6 mL solvent) transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer (≥400 MHz) transfer->instrument acquire Acquire FID Signal instrument->acquire ft Fourier Transform acquire->ft process Phase & Calibrate ft->process analyze Assign Peaks process->analyze

Workflow for a typical NMR experiment.
¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, and C-F coupling from the -CF₃ group provides a definitive signature.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to ¹³C-¹⁹F) Coupling Constant (JCF, Hz) Rationale & Comparative Notes
C2 (C-I) ~120 - 130 Singlet (s) N/A The carbon bearing the iodine is significantly deshielded due to the heavy atom effect, but its chemical shift is lower than carbons attached to more electronegative halogens. In 2-iodopropane, the C-I appears at ~21 ppm, but in an aromatic system, it is much further downfield.[6]
C4 (C-CF₃) ~155 - 160 Quartet (q) ~35 - 40 This carbon is directly attached to the -CF₃ group, leading to a downfield shift and a characteristic quartet splitting due to two-bond C-F coupling. This is a hallmark of trifluoromethylated pyrimidines.[3]
C6 (C-Ph) ~165 - 170 Singlet (s) N/A Attached to the phenyl ring, this pyrimidine carbon is expected to be one of the most downfield signals in the aromatic region.
C5 ~110 - 115 Singlet (s) N/A This carbon, bonded to the only pyrimidine proton, is expected to be the most upfield of the pyrimidine ring carbons.
-CF₃ ~120 - 125 Quartet (q) ~270 - 275 The carbon of the trifluoromethyl group itself appears as a strong quartet due to the large one-bond C-F coupling constant.[3]
Phenyl Carbons ~114 - 162 Singlets (s) N/A Four distinct signals are expected: C-ipso (~128), C-ortho (~130), C-meta (~114, shielded by OMe), and C-para (~162, attached to OMe).[7]

| Methoxy Carbon (-OCH₃) | ~55 - 56 | Singlet (s) | N/A | A standard chemical shift for a methoxy carbon attached to an aromatic ring.[4] |

¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is an exceptionally sensitive technique used exclusively to characterize fluorine-containing compounds.[8] It provides unambiguous confirmation of the trifluoromethyl group, and its chemical shift is highly indicative of the electronic environment on the pyrimidine ring.[9]

Predicted ¹⁹F NMR Data:

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Rationale & Comparative Notes

| -CF₃ | -65 to -75 | Singlet (s) | The three fluorine atoms of the -CF₃ group are equivalent and not coupled to any nearby protons, resulting in a sharp singlet. The chemical shift for a -CF₃ group on a heterocyclic ring is typically found in this range, relative to CFCl₃.[10][11] The electron-rich nature of the pyrimidine ring compared to more electron-deficient systems can influence this shift. |

Experimental Protocol: ¹⁹F NMR The protocol is identical to that for ¹H NMR, with the following exceptions:

  • Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.

  • Data Acquisition: ¹⁹F NMR spectra can often be acquired more rapidly due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.

  • Processing: Chemical shifts are referenced to an external or internal standard, typically CFCl₃ (δ = 0.0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.[12][13] It is used to confirm the presence of the pyrimidine core, the C-F bonds, the C-O ether linkage, and the aromatic systems.

Predicted FT-IR Data:

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale & Comparative Notes
3100 - 3000 Aromatic C-H Stretch Medium-Weak Characteristic of C-H bonds on the pyrimidine and phenyl rings.[14]
1610 - 1550 C=N & C=C Ring Stretch Strong-Medium These absorptions are characteristic of the pyrimidine aromatic ring system. Pyrimidine derivatives consistently show strong peaks in this region.[15][16]
1350 - 1100 C-F Stretch Strong The C-F bonds of the trifluoromethyl group produce very strong and characteristic absorption bands in this region. This is a key diagnostic peak.[12]
1250 - 1200 Aryl-O Stretch (Asymmetric) Strong Corresponds to the asymmetric C-O-C stretching of the methoxy group on the phenyl ring.
1050 - 1000 Aryl-O Stretch (Symmetric) Medium Corresponds to the symmetric C-O-C stretching of the methoxy group.

| Below 600 | C-I Stretch | Weak | The C-I bond vibration occurs at very low frequencies and may be difficult to observe on a standard mid-IR spectrometer. |

Experimental Protocol: FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty crystal is recorded first. Then, the sample spectrum is recorded.

  • Analysis: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Workflow for FT-IR Analysis

G place_sample Place Solid Sample on ATR Crystal run_sample Acquire Sample Spectrum place_sample->run_sample run_bkg Acquire Background Spectrum (Air) process Process Data (Background Subtraction) run_bkg->process run_sample->process analyze Identify Characteristic Vibrational Bands process->analyze

Workflow for ATR-FT-IR spectroscopy.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and elemental formula of a compound through high-resolution analysis (HRMS).[1] The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure and bond stability.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular formula is C₁₂H₈F₃IN₂O. The exact mass will be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O). The molecular ion peak should be clearly visible.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic pattern will be observed from the iodine atom.

  • Key Fragmentation Pathways:

    • [M - I]⁺: Loss of the iodine radical is a probable fragmentation pathway due to the relative weakness of the C-I bond.[17]

    • [M - CF₃]⁺: Loss of the trifluoromethyl radical is another common fragmentation for such compounds.

    • [M - OCH₃]⁺: Loss of a methoxy radical from the phenyl ring.

    • Fragmentation of the pyrimidine ring can lead to the loss of neutral molecules like HCN.[18]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Further dilute to the ng/mL or pg/mL range.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for such molecules, which will primarily show the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used and will provide more fragmentation data.[19]

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the exact mass of the molecular ion and major fragments. Use software to predict the elemental composition based on the exact mass.

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[19] The extent of conjugation in the pyrimidine and methoxyphenyl systems will determine the wavelength of maximum absorbance (λmax).

Predicted UV-Vis Data:

Predicted λmax (nm) Electronic Transition Rationale & Comparative Notes
~250 - 280 nm π → π* This strong absorption band is attributed to the π → π* transitions within the highly conjugated system of the pyrimidine and methoxyphenyl rings. The extended conjugation provided by the phenyl group causes a bathochromic (red) shift compared to a simple pyrimidine.[20]

| >300 nm | n → π* | A weaker absorption band corresponding to the n → π* transition of the non-bonding electrons on the nitrogen and oxygen atoms may be observed at a longer wavelength. This band is often less intense than the π → π* transition.[21] |

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: Journal of Advanced Research, 4(2), 1-5. Available From: [Link][12]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link][13]

  • Lan, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link][3]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 51(7), 367-379. [Link][10]

  • Al-Suwaidan, I. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47215–47230. [Link][15]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link][14]

  • Papachristos, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3898. [Link][16]

  • Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2480. [Link][5]

  • Bolognesi, P., et al. (2006). The mass spectra of pyrimidine measured in coincidence with resonant Auger electrons at selected kinetic energies. ResearchGate. [Link][18]

  • Lan, W., et al. (2022). Supplementary Material for Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives bearing an Amide Moiety. Frontiers. [Link][4]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the 6-(2-furyl)-2-tiomethyl-4-trifluoromethylpyrimidine 7a, CDCl₃. ResearchGate. [Link][22]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link][17]

  • Krivdin, L. B. (2024). A Quest for Effective ¹⁹F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 29(11), 2548. [Link][8]

  • Slaninova, V., et al. (2025). Application of ¹⁹F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link][23]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar. [Link][11]

  • ResearchGate. (n.d.). Convoluted calculated UV-vis absorption spectra of DMOPh, DMAPy, and [DMAPy‚‚‚DMOPh]. ResearchGate. [Link][21]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link][9]

  • Limão-Vieira, P., et al. (2020). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Molecules, 25(18), 4165. [Link][24]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of DMAPEPy in solvents of different polarity. ResearchGate. [Link][25]

  • Amorim, M., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(34), 19076-19087. [Link][20]

  • Khmel'nitskii, R. A., et al. (1971). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 40(5), 453-465. [Link][26]

  • Organic Chemistry Data. (2021). ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. [Link][7]

  • ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate. [Link][27]

  • Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum of 2-iodopropane. docbrown.info. [Link][6]

  • Slepukhin, P. A., et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. The Journal of Organic Chemistry. [Link][2]

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